4-(4-Ethoxyphenyl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-11-8-6-10(7-9-11)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXYFWHNYCMRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309452 | |
| Record name | 4-Ethoxybenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58472-30-3 | |
| Record name | 4-Ethoxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58472-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxybenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Workflows for 4-(4-Ethoxyphenyl)butanoic Acid: A Technical Guide
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 4-(4-Ethoxyphenyl)butanoic acid (CAS 58472-30-3) is a highly versatile bifunctional intermediate[1][2]. Featuring a terminal carboxylic acid, a flexible aliphatic linker, and an electron-rich ethoxy-substituted aromatic ring, this compound is frequently utilized in the synthesis of lipid-lowering agents, PPAR agonists, and as a custom linker in bivalent molecules such as Proteolysis Targeting Chimeras (PROTACs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the causality behind its physicochemical properties, establish a robust, self-validating synthetic workflow, and detail the analytical protocols required to ensure high-fidelity structural characterization.
Physicochemical Profiling & ADME/Tox Implications
Understanding the physicochemical parameters of a building block is critical for predicting the behavior of the final drug candidate. The table below synthesizes the core quantitative data for 4-(4-Ethoxyphenyl)butanoic acid[1] and explains the mechanistic implications of each property.
| Property | Value | Mechanistic Causality & ADME Implication |
| Molecular Formula | C₁₂H₁₆O₃ | Provides a moderate spatial footprint, allowing for downstream coupling without prematurely exceeding Lipinski’s Rule of 5 (MW < 500 Da). |
| Molecular Weight | 208.26 g/mol | Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger target-binding pharmacophores[1]. |
| LogP (Estimated) | ~2.8 | Strikes an optimal balance between aqueous solubility and lipid membrane partitioning, favoring passive transcellular permeability. |
| pKa (Carboxylic Acid) | ~4.7 - 4.8 | At physiological pH (7.4), the acid is >99% ionized. This guarantees excellent aqueous solubility in systemic circulation while allowing for targeted esterification during prodrug design. |
| Topological Polar Surface Area | 46.5 Ų | Well below the 140 Ų threshold. If the acid is masked (e.g., via amidation), the resulting moiety is highly conducive to Blood-Brain Barrier (BBB) penetration. |
| Rotatable Bonds | 6 | Confers significant conformational flexibility. The 4-carbon chain acts as an ideal spacer to minimize steric clashes between linked pharmacophores. |
| Metabolic Soft Spots | Ethoxy Group | The ethoxy ether is susceptible to O-dealkylation by hepatic CYP450 enzymes, a factor that must be accounted for in half-life optimization. |
Synthetic Methodology & Mechanistic Causality
The most robust and scalable route to 4-(4-Ethoxyphenyl)butanoic acid involves a two-step sequence: a Friedel-Crafts acylation followed by a catalytic hydrogenation.
Fig 1: Two-step synthetic workflow for 4-(4-Ethoxyphenyl)butanoic acid.
Step 1: Synthesis of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid (CAS 53623-37-3)
Objective: Form the carbon-carbon bond while installing the 4-carbon chain[3][4].
-
Setup: Charge a dry, argon-flushed reaction vessel with ethoxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise.
-
Expert Causality: Why 2.2 equivalents? AlCl₃ is a Lewis acid that coordinates not only with the succinic anhydride to generate the acylium ion electrophile but also tightly binds to the newly formed ketone oxygen in the product. A full equivalent is consumed by this product complexation, necessitating an excess to drive the reaction to completion.
-
-
Reaction & Workup: Stir at room temperature for 4 hours. Quench carefully by pouring over an ice/1M HCl mixture to break the aluminum complex. Extract with ethyl acetate, wash with brine, and concentrate to yield the keto-acid intermediate (CAS 53623-37-3)[3].
Step 2: Reduction to 4-(4-Ethoxyphenyl)butanoic acid (CAS 58472-30-3)
Objective: Remove the ketone carbonyl to yield the flexible aliphatic linker[1].
-
Setup: Dissolve the keto-acid intermediate in glacial acetic acid or ethanol.
-
Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
-
Hydrogenation: Purge the vessel and stir vigorously under a hydrogen atmosphere (1 atm) at 40 °C for 12 hours.
-
Expert Causality: Catalytic hydrogenation is deliberately selected over a Clemmensen reduction (Zn/Hg, conc. HCl). The strongly acidic and harsh conditions of the Clemmensen reduction risk cleaving the ethoxy ether linkage, whereas H₂-Pd/C provides a mild, chemoselective reduction of the benzylic ketone.
-
-
Workup: Filter through a pad of Celite to remove the catalyst. Concentrate and recrystallize from heptane/ethyl acetate to yield the final product[1][2].
Analytical Validation & Self-Validating Systems
A protocol is only as good as its validation. To ensure trustworthiness, the analytical workflow must act as a self-validating system where orthogonal techniques confirm both purity and structural integrity.
Fig 2: Self-validating analytical workflow for purity and structural confirmation.
Protocol A: LC-MS Purity Profiling
-
Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.
-
Expert Causality: Because the pKa of the butanoic acid moiety is ~4.8, using 0.1% Formic Acid (pH ~2.7) ensures the carboxylic acid remains fully protonated (unionized). This prevents peak tailing and premature elution, guaranteeing sharp, quantifiable peaks for accurate purity integration (>95% required)[5].
-
Detection: ESI-MS in negative ion mode is recommended to detect the [M-H]⁻ ion at m/z 207.1.
Protocol B: NMR Structural Confirmation (Self-Validating Markers)
To confirm the successful transition from Step 1 to Step 2, ¹H NMR (in DMSO-d₆ or CDCl₃) serves as a self-validating checkpoint:
-
The Ether Signature: Look for the distinct triplet (~1.4 ppm, 3H) and quartet (~4.0 ppm, 2H) confirming the ethoxy group remains intact.
-
The Reduction Checkpoint: The benzylic protons adjacent to the ketone in the intermediate will shift significantly upfield (from ~3.2 ppm down to ~2.6 ppm) once the carbonyl is reduced to a methylene (-CH₂-) group. The disappearance of the ketone ¹³C peak at ~198 ppm further validates complete reduction.
References
- BLD Pharm. "58472-30-3 | 4-(4-Ethoxyphenyl)butanoic acid".
- Key Organics. "4-(4-ethoxyphenyl)butanoic acid". Key Organics Building Blocks.
- Sigma-Aldrich. "4-(4-ETHOXYPHENYL)-4-OXOBUTANOIC ACID". Sigma-Aldrich Chemistry & Synthesis.
- AccelaChem. "4-(4-ethoxyphenyl)-4-oxobutanoic acid SY157622".
Sources
- 1. 58472-30-3|4-(4-Ethoxyphenyl)butanoic acid|BLD Pharm [bldpharm.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 4-oxobutanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1215911-30-0,3-bromo-5-(1H-pyrrol-1-yl)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. keyorganics.net [keyorganics.net]
Structural Elucidation and Mechanistic Profiling of CAS 55302-96-0: A Technical Guide for Oxidative Dye Formulation
Executive Summary
As a Senior Application Scientist specializing in molecular formulation and cosmetic chemistry, understanding the precise physicochemical behavior of active intermediates is paramount. CAS 55302-96-0 , chemically identified as 5-(2-Hydroxyethylamino)-2-methylphenol, is a critical secondary intermediate (coupler) used predominantly in oxidative hair coloring systems[1]. This whitepaper provides an in-depth technical analysis of its structural formula, molecular weight, mechanistic action, and the analytical protocols required for its isolation and quantification.
By dissecting the causality behind its chemical reactivity, researchers and drug development professionals can better optimize formulations, ensure regulatory compliance, and mitigate degradation pathways such as auto-oxidation and nitrosation.
Physicochemical Profiling & Structural Elucidation
The efficacy of CAS 55302-96-0 relies entirely on its unique structural arrangement. The molecule consists of a central phenolic ring substituted with a methyl group at the ortho position (relative to the hydroxyl) and a secondary amine containing a hydroxyethyl chain at the meta position[2].
Quantitative Structural Data
To facilitate rapid reference for mass spectrometry and formulation stoichiometry, the core physicochemical properties are summarized below:
| Property | Value |
| Chemical Name | 5-(2-Hydroxyethylamino)-2-methylphenol |
| Common Synonyms | 5-[(2-Hydroxyethyl)amino]-o-cresol; 2-Methyl-5-hydroxyethylaminophenol[3] |
| CAS Registry Number | 55302-96-0[3] |
| Molecular Formula | C9H13NO2[3] |
| Molecular Weight | 167.205 g/mol [2] |
| Monoisotopic Mass | 167.0946 Da[4] |
| SMILES String | CC1=C(C=C(C=C1)NCCO)O[4] |
| Appearance | Beige to light brown crystalline powder[5] |
Structural Causality in Formulation
The dual presence of a hydroxyl group (-OH) and a secondary amine (-NH-CH2-CH2-OH) makes this compound a potent electron-donating system.
-
Aromatic Activation: Both the -OH and the amine group are strong electron-donating groups (EDGs). They synergistically activate the aromatic ring, making it highly nucleophilic and susceptible to electrophilic aromatic substitution[2].
-
Steric Directing Effects: The methyl group provides steric hindrance that directs the incoming electrophile during the coupling reaction, ensuring the formation of a specific, stable chromophore rather than a mixture of unpredictable isomers.
-
Solubility Dynamics: The terminal hydroxyl on the ethylamine chain significantly enhances aqueous solubility through hydrogen bonding, allowing the molecule to remain stable in the alkaline, aqueous environments typical of oxidative dye formulations[2].
Mechanistic Action: The Oxidative Coupling Pathway
In cosmetic chemistry, CAS 55302-96-0 does not act as a dye on its own. It is a coupler that must react with a primary intermediate (e.g., p-phenylenediamine or p-toluenediamine) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂)[1].
The Causality of Color Formation:
-
Primary Oxidation: The primary intermediate is oxidized by H₂O₂ at an alkaline pH (typically adjusted with ammonia) to form a highly reactive, electrophilic quinonediimine[1].
-
Nucleophilic Attack: The highly activated aromatic ring of CAS 55302-96-0 (the nucleophile) attacks the quinonediimine.
-
Secondary Oxidation: The resulting transient leuco dye undergoes a subsequent oxidation step to form the final, high-molecular-weight indoaniline or indophenol pigment. This large polymer becomes trapped within the hair cortex, imparting permanent color[1].
Fig 1: Oxidative coupling mechanism of CAS 55302-96-0 with primary intermediates to form permanent dyes.
Experimental Protocol: LC-MS/MS Quantification
To ensure regulatory compliance (maximum on-head concentration of 1.5%[1]), accurate quantification of CAS 55302-96-0 in complex matrices is required. The following protocol is designed as a self-validating system, addressing the specific vulnerabilities of the molecule.
Step 1: Quenching and Extraction
-
Procedure: Weigh 0.1 g of the formulation into a centrifuge tube. Immediately disperse in 10 mL of an extraction buffer consisting of 0.1% Formic Acid in Methanol containing 1 mM Ascorbic Acid. Sonicate for 10 minutes at 4°C, then centrifuge at 10,000 x g for 5 minutes.
-
Causality: CAS 55302-96-0 is highly susceptible to auto-oxidation due to its electron-rich phenolic and amino groups. Ascorbic acid acts as a sacrificial antioxidant, preventing premature oxidation during sample prep. The acidic environment (formic acid) protonates the secondary amine, halting the oxidative coupling cascade and enhancing solubility in the methanolic phase.
Step 2: Chromatographic Separation (UHPLC)
-
Procedure: Inject 2 µL of the supernatant onto a sub-2-micron C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 35°C.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 4 minutes.
-
-
Causality: Secondary amines are notorious for interacting with residual silanols on silica-based stationary phases, causing severe peak tailing. Utilizing a highly end-capped C18 column combined with acidic modifiers (formic acid) suppresses silanol ionization, ensuring sharp, symmetrical peaks and reproducible retention times.
Step 3: Mass Spectrometry Detection (ESI+)
-
Procedure: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the precursor ion at m/z 168.1 [M+H]⁺[4].
-
Causality: The secondary amine group is highly basic and readily accepts a proton in the acidic mobile phase. This makes ESI+ the optimal ionization technique, yielding a robust [M+H]⁺ signal at 168.1 Da (based on the monoisotopic mass of 167.09 Da). Collision-induced dissociation (CID) will typically yield fragment ions corresponding to the loss of water or the cleavage of the hydroxyethyl chain, which can be used for MRM (Multiple Reaction Monitoring) transitions.
Safety, Sensitization, and Regulatory Landscape
While highly effective as a coupler, the structural features of CAS 55302-96-0 dictate strict regulatory handling:
-
Concentration Limits: The Scientific Committee on Consumer Products (SCCP) mandates a maximum on-head concentration of 1.5% (after mixing 1:1 with hydrogen peroxide)[1].
-
Nitrosation Risk: Because it contains a secondary amine, CAS 55302-96-0 is vulnerable to nitrosation. If formulated alongside N-nitrosating agents, it can form potentially carcinogenic nitrosamines[6]. Formulators must rigorously exclude nitrosating agents and often include nitrosation inhibitors in the final product matrix.
-
Sensitization: The compound carries a moderate risk of skin sensitization, a common trait among oxidative dye intermediates[6]. Formulations must carry appropriate warning labels regarding contact allergies[1].
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. CAS 55302-96-0: 5-[(2-Hydroxyethyl)amino]-2-methylphenol [cymitquimica.com]
- 3. 5-(2-Hydroxyethylamino)-2-methylphenol | C9H13NO2 | CID 134396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 55302-96-0 (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. haihangchem.com [haihangchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Unveiling the Solid-State Architecture: A Comprehensive Guide to the Crystal Structure Analysis of 4-(4-Ethoxyphenyl)butanoic Acid
Introduction
In the realm of rational drug design and solid-form development, understanding the precise three-dimensional conformation of an active pharmaceutical ingredient (API) or its key building blocks is paramount. 4-(4-Ethoxyphenyl)butanoic acid (CAS 58472-30-3) is a highly versatile, commercially available molecular scaffold (1[1]). Because small molecule X-ray crystallography provides unambiguous, atomic-resolution data regarding molecular geometry and intermolecular interactions, it remains the gold standard for absolute structure elucidation (2[2]).
Structurally, 4-(4-Ethoxyphenyl)butanoic acid presents three distinct domains that govern its crystal packing:
-
The terminal carboxylic acid: Strongly directs self-assembly via supramolecular homosynthons (3[3]).
-
The aliphatic butanoic linker: Introduces conformational flexibility.
-
The ethoxyaryl ether system: Capable of weak π−π stacking but highly susceptible to positional disorder at the terminal ethyl group.
This guide outlines the complete, self-validating methodology required to isolate, collect, and refine the crystal structure of this molecule.
Crystallization Strategy and Causality
To obtain diffraction-quality single crystals (typically >0.1 mm in at least two dimensions), the crystallization environment must carefully balance solubility and nucleation kinetics.
Causality: Rapid precipitation leads to microcrystalline powders that are unsuitable for single-crystal X-ray diffraction (SCXRD). By employing vapor diffusion, we maintain a low, controlled supersaturation level. This thermodynamic control favors the growth of a single, highly ordered macroscopic lattice over multiple competing nucleation sites.
Protocol 1: Vapor Diffusion Crystallization
-
Dissolution: Dissolve 10 mg of 4-(4-Ethoxyphenyl)butanoic acid in 0.5 mL of dichloromethane (DCM) inside a 2 mL inner glass vial. DCM acts as the "good" solvent.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleants (e.g., dust, undissolved particulates) that could trigger premature precipitation.
-
Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-pentane (the antisolvent).
-
Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Allow vapor equilibration at ambient temperature (20–25 °C) for 3 to 7 days.
-
Harvesting: Once distinct, block-like crystals form, immediately submerge them in a highly viscous perfluoropolyether oil (e.g., Fomblin). Self-Validation: The oil prevents rapid solvent loss and mechanical degradation, preserving the lattice integrity during mounting.
Workflow for vapor diffusion crystallization of small molecules.
X-Ray Diffraction Data Collection
Causality: Data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen gas stream. Cooling minimizes atomic displacement parameters (ADPs, or "thermal ellipsoids"), significantly reducing the thermal smearing of electron density (4[4]). This is critical for 4-(4-Ethoxyphenyl)butanoic acid, as the terminal ethoxy group is highly susceptible to dynamic disorder at room temperature.
Protocol 2: Data Collection Workflow
-
Mounting: Mount the oil-coated crystal onto a micromount loop and transfer it to the diffractometer goniometer directly into the 100 K cryostream.
-
Unit Cell Determination: Collect preliminary frames (e.g., 10–20 frames at varying ω angles) to determine the Bravais lattice and initial unit cell dimensions.
-
Strategy Calculation: Utilize the diffractometer software to calculate a data collection strategy ensuring >99% completeness and a high multiplicity of observations (MoO) (5[5]).
-
Integration and Scaling: Integrate the raw frame data, applying Lorentz and polarization corrections. Apply a multi-scan absorption correction to account for the crystal's shape and orientation relative to the X-ray beam.
Structure Solution and Refinement Protocol
Structure solution involves recovering the lost phase information from the diffraction experiment. We utilize the Olex2 graphical user interface (6[6]), which seamlessly integrates with the SHELX suite (7[7]).
Causality: Refinement is performed using full-matrix least-squares against F2 (squared structure factors) rather than F . Refining against F2 permits the inclusion of weak and negative reflections (where background noise exceeds the peak intensity), preventing statistical bias and improving the accuracy of the final model (5[5]).
Protocol 3: Olex2/SHELXL Refinement
-
Structure Solution: Execute SHELXT (dual-space direct methods) within Olex2 to locate the heavy atoms (C, O). The algorithm assigns initial phases and generates an initial electron density map.
-
Isotropic Refinement: Run a preliminary least-squares refinement using SHELXL. Assign correct atom types based on peak heights and the chemical environment.
-
Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters. This models the electron density as ellipsoids rather than spheres, accounting for directional thermal motion.
-
Hydrogen Atom Placement:
-
Aliphatic/Aromatic H: Place geometrically using a riding model (HFIX 43 for aromatic, HFIX 137 for terminal methyls).
-
Carboxylic Acid H:Self-Validation Step: Locate the acidic proton in the difference Fourier map to confirm the hydrogen-bonding geometry, then refine with distance restraints (DFIX) if necessary.
-
-
Disorder Modeling: If the terminal ethoxy group shows elongated ellipsoids, split the carbon atoms into two discrete positions (Part 1 and Part 2). Refine their site occupation factors (SOFs) using free variables, applying geometric restraints (SADI, DFIX) and thermal restraints (RIGU, SIMU) (8[8]).
Logical workflow for crystal structure refinement using Olex2 and SHELXL.
Structural Analysis and Supramolecular Interactions
The crystal packing of 4-(4-Ethoxyphenyl)butanoic acid is dictated by the principles of crystal engineering. The most prominent feature is the formation of supramolecular homosynthons.
Mechanistic Insight: The carboxylic acid moieties self-assemble into centrosymmetric dimers via strong O-H···O hydrogen bonds. In graph-set notation, this is described as an R22(8) motif (9[9]). This dimeric core acts as a rigid structural anchor. The flexible butanoic chains and ethoxyaryl groups extend outward from this anchor, packing via weaker van der Waals and π−π interactions to minimize free void volume.
Quantitative Data Summary
Below is a representative summary of the crystallographic parameters expected for a high-quality refinement of this compound class, serving as a benchmark for validation.
| Crystallographic Parameter | Representative Value / Description |
| Empirical Formula | C₁₂H₁₆O₃ |
| Formula Weight | 208.26 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic / P2₁/c (Typical for organic acids) |
| Hydrogen Bond Motif | R22(8) Carboxylic Acid Dimer |
| Final R Indices [I > 2 σ (I)] | R1 < 0.05, wR2 < 0.12 |
| Goodness-of-Fit (GOF) on F2 | ~1.05 |
| Largest Diff. Peak and Hole | +0.35 / -0.25 e·Å⁻³ |
Conclusion
Accurate crystal structure analysis of 4-(4-Ethoxyphenyl)butanoic acid requires a rigorous, self-validating approach—from the kinetic control of crystallization to the mathematical rigor of least-squares refinement against F2 . By understanding the causality behind cryogenic data collection and the supramolecular driving forces like the R22(8) dimer, researchers can leverage these structural insights to inform downstream pharmaceutical development, formulation, and solid-state characterization (10[10]).
References
-
Key Organics, "4-(4-ethoxyphenyl)butanoic acid", Key Organics.1
-
Migration Letters, "Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review", Migration Letters. 10
-
A J Welch et al., "Crystal engineering with heteroboranes. I. 1-Carboxy-1,2-dicarba-closo-dodecaborane(11)", NIH. 9
-
EAS, "E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry", EAS. 2
-
IMSERC, "Structure Solution and Refinement with Olex2: A guide for Chem 432 Students", Northwestern University.6
-
RSC, "Chapter 2: The Role of Hydrogen Bonding in Co-crystals", RSC. 3
-
Wikipedia, "X-ray crystallography", Wikipedia. 4
-
George M. Sheldrick, "Crystal structure refinement with SHELXL", ResearchGate. 8
-
UBC Chemistry, "Notes on OLEX2", UBC. 7
-
Oxford Academic, "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL", Oxford Academic. 5
Sources
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- 2. eas.org [eas.org]
- 3. books.rsc.org [books.rsc.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. chem.ubc.ca [chem.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Crystal engineering with heteroboranes. I. 1-Carboxy-1,2-dicarba-closo-dodecaborane(11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. migrationletters.com [migrationletters.com]
Therapeutic Engineering of 4-(4-Ethoxyphenyl)butanoic Acid Derivatives: From Chemical Chaperones to GABAB Modulators
Executive Summary
The 4-phenylbutanoic acid scaffold is a highly versatile pharmacophore in modern drug discovery, serving as the backbone for both neurological modulators (such as the GABA analogue Phenibut) and metabolic regulators (such as the FDA-approved chemical chaperone 4-PBA)[1][2]. However, the baseline phenyl ring often suffers from suboptimal pharmacokinetics, requiring massive clinical doses to achieve therapeutic efficacy[1].
As application scientists, we overcome this limitation through rational structural engineering. By introducing an ethoxy group at the para position to create 4-(4-ethoxyphenyl)butanoic acid derivatives , we fundamentally alter the molecule's partition coefficient (LogP). This in-depth technical guide explores the causality behind this structural modification, detailing its dual application in neurological G-protein coupled receptor (GPCR) targeting and Endoplasmic Reticulum (ER) stress modulation.
Structural Rationale and Pharmacophore Evolution
The transition from a bare phenyl ring to a 4-ethoxyphenyl moiety is not arbitrary; it is driven by the need to optimize hydrophobic interactions.
-
Causality in Neurological Applications: In aminated derivatives like 3-amino-4-(4-ethoxyphenyl)butanoic acid (an analogue of Phenibut), the ethoxy substitution increases lipophilicity. This enhances blood-brain barrier (BBB) penetration and allows the para-substituent to anchor more deeply into the hydrophobic cleft of the GABA
Breceptor, increasing binding affinity compared to the unsubstituted parent compound[2]. -
Causality in Protein Misfolding: 4-phenylbutyric acid (4-PBA) acts as a chemical chaperone by binding to the exposed hydrophobic patches of misfolded proteins, preventing toxic aggregation[3]. However, 4-PBA requires unrealistic clinical dosages (0.5 to 20 g/kg/day)[1]. Lipophilic derivatives engineered with extended alkyl or alkoxy chains (such as isopropyl or ethoxy groups) exhibit a 2- to 10-fold increase in chaperone efficacy because the enhanced van der Waals volume provides a superior "hydrophobic shield" over misfolded protein domains[4].
Pathway 1: Neurological Modulation via GABAB Receptors
The aminated derivative, 3-amino-4-(4-ethoxyphenyl)butanoic acid , acts as a potent, lipophilic GABAB receptor agonist. Upon crossing the BBB, it binds to the orthosteric site of the GABAB GPCR. This binding triggers a conformational change that activates the coupled Gi/o protein. The
α
-subunit inhibits adenylate cyclase (reducing cAMP), while the
βγ
-complex directly interacts with ion channels—closing presynaptic voltage-gated Ca^2+^ channels (halting neurotransmitter release) and opening postsynaptic GIRK K^+^ channels (causing neuronal hyperpolarization)[5].
GABAB receptor signaling cascade triggered by lipophilic phenylbutanoic acid derivatives.
Pathway 2: ER Stress and Chemical Chaperoning
In neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), mutations in proteins (e.g., SOD1) cause them to misfold, exposing hydrophobic residues that lead to toxic amyloid aggregation and fatal ER stress[3][6].
Non-aminated 4-(4-ethoxyphenyl)butanoic acid derivatives function as advanced chemical chaperones. The ethoxy-phenyl tail acts as a hydrophobic patch that binds specifically to the exposed misfolded regions of the target protein. This binding physically blocks protein-protein aggregation, shifting the equilibrium away from toxic amyloid fibrils toward amorphous, non-toxic states, thereby allowing the cell's native machinery to refold or degrade the protein via the proteasome[3].
Mechanism of ER stress mitigation via hydrophobic shielding by chemical chaperones.
Experimental Workflows & Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.
Protocol 1: Synthesis of 3-amino-4-(4-ethoxyphenyl)butanoic acid
This workflow utilizes a Michael addition strategy, which is the gold standard for synthesizing β -substituted GABA derivatives[7][8].
-
Henry Reaction (Nitroalkene Formation):
-
Procedure: React 4-ethoxybenzaldehyde with nitromethane in the presence of ammonium acetate. Reflux in glacial acetic acid for 4 hours.
-
Causality: This step condenses the aldehyde and nitromethane to form 1-ethoxy-4-(2-nitrovinyl)benzene. The nitro group acts as a powerful electron-withdrawing group, activating the adjacent alkene for nucleophilic attack.
-
-
Michael Addition:
-
Procedure: Add diethyl malonate to the nitroalkene using a mild base catalyst (e.g., DBU) in dichloromethane at room temperature.
-
Causality: Diethyl malonate acts as a carbon nucleophile, attacking the β -position of the nitroalkene. This establishes the carbon backbone required for the butanoic acid derivative.
-
-
Reduction, Hydrolysis, and Decarboxylation:
-
Procedure: Subject the Michael adduct to catalytic hydrogenation (Pd/C, H
2gas, 50 psi) to reduce the aliphatic nitro group to a primary amine. Subsequently, reflux the intermediate in 6M HCl for 12 hours. -
Causality: Pd/C selectively reduces the nitro group without cleaving the ethoxy ether. The harsh acidic reflux hydrolyzes the diethyl malonate ester into a dicarboxylic acid, which spontaneously undergoes thermal decarboxylation to yield the final mono-carboxylic acid product.
-
Synthetic workflow for 3-amino-4-(4-ethoxyphenyl)butanoic acid via Michael addition.
Protocol 2: In Vitro Validation of Chemical Chaperone Activity
This protocol validates the anti-aggregation properties of the synthesized derivatives using a Thioflavin-T (Th-T) fluorescence assay[3].
-
Protein Denaturation Setup: Prepare a 50 μ M solution of recombinant mutant SOD1^G93A^ in HEPES buffer. Add 10 mM Dithiothreitol (DTT) and 5 mM EDTA.
-
Causality: DTT reduces stabilizing disulfide bonds, and EDTA chelates structural zinc/copper ions. This artificially forces the SOD1 protein to misfold and aggregate, simulating the pathological state of ALS.
-
-
Chaperone Incubation: Aliquot the denatured protein into a 96-well plate. Add the 4-(4-ethoxyphenyl)butanoic acid derivative at varying concentrations (0.1 mM to 5 mM). Use 4-PBA as a positive control and a vehicle (DMSO) as a negative control. Incubate at 37°C for 48 hours with continuous shaking.
-
Th-T Fluorescence Quantification: Add 20 μ M Thioflavin-T to each well. Measure fluorescence (Excitation: 440 nm, Emission: 480 nm).
-
Self-Validation: Th-T only fluoresces when intercalated into the β -sheet structures of amyloid aggregates. A dose-dependent decrease in fluorescence directly validates that the derivative successfully shielded the hydrophobic patches and prevented amyloid formation[3].
-
Quantitative Data Presentation
The table below summarizes the structure-activity relationship (SAR) demonstrating how para-substitution enhances the pharmacological profile of phenylbutanoic acid derivatives.
| Compound Name | Scaffold Type | Primary Target | LogP (Est.) | In Vitro Efficacy (Target) | Typical Effective Dose |
| 4-PBA | Unsubstituted | Misfolded Proteins (Chaperone) | 1.8 | EC | 0.5 - 20 g/kg/day[1] |
| Phenibut | Aminated | GABA | 1.2 | IC | 250 - 1000 mg |
| Baclofen | p-Chloro aminated | GABA | 1.9 | IC | 10 - 80 mg |
| Lipophilic 4-PBA Derivatives | Alkyl/Alkoxy substituted | Misfolded Proteins (Chaperone) | 2.8 - 3.5 | EC | Preclinical (2-10x lower than 4-PBA)[4] |
| 3-amino-4-(4-ethoxyphenyl)butanoic acid | p-Ethoxy aminated | GABA | 2.5 | IC | Preclinical |
Data synthesized from comparative literature on phenylbutanoic acid derivatives and chemical chaperones[1][2][4].
Conclusion & Future Perspectives
The rational design of 4-(4-ethoxyphenyl)butanoic acid derivatives exemplifies the power of targeted lipophilic substitution in medicinal chemistry. By simply adding an ethoxy group to the para position of the phenyl ring, researchers can dramatically enhance the van der Waals interactions of the molecule. This modification yields dual therapeutic avenues: creating highly potent GABAB receptor agonists capable of efficient BBB traversal, and generating next-generation chemical chaperones that prevent toxic protein aggregation at a fraction of the dosage required by traditional agents like 4-PBA. Future drug development should focus on optimizing the pharmacokinetic half-life of these derivatives to maximize their clinical viability in treating neurodegenerative and metabolic disorders.
References
-
Azoulay-Ginsburg, S., et al. (2020). "A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins." Chemistry - A European Journal, 26(8), 1834-1845.[Link]
-
Binyamin, O., et al. (2022). "4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice." International Journal of Molecular Sciences, 23(16), 9403.[Link]
-
Liu, H., et al. (2017). "An Efficient Synthesis of Enantiomerically Pure γ -Aminobutyric Acid (GABA) Derivatives." Journal of Materials Science and Chemical Engineering, 5, 25-32.[Link]
Sources
- 1. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1078-21-3: Phenibut | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
Comprehensive Technical Guide: Melting Point Determination of 4-(4-Ethoxyphenyl)butanoic acid
Executive Summary
4-(4-Ethoxyphenyl)butanoic acid (CAS 58472-30-3) is a critical synthetic building block and intermediate in pharmaceutical development[1]. For drug development professionals and analytical chemists, characterizing its thermal properties—specifically its melting point—is a fundamental requirement for establishing batch-to-batch consistency, solid-state stability, and API purity. This whitepaper outlines a self-validating, orthogonal approach to melting point determination, synthesizing compendial capillary methods with advanced thermodynamic profiling via Differential Scanning Calorimetry (DSC).
Physicochemical Profiling & Causality
The molecular architecture of 4-(4-Ethoxyphenyl)butanoic acid features a flexible butanoic acid chain, an aromatic core, and an ethoxy ether linkage.
The Causality of Thermal Behavior: The terminal carboxylic acid strongly drives the formation of hydrogen-bonded dimers in the solid state, which significantly elevates the crystal lattice energy. Conversely, the flexible ethoxy and butyl chains introduce steric degrees of freedom that modulate crystal packing.
According to van 't Hoff's law of freezing point depression, any impurities (such as unreacted starting materials, residual solvents, or moisture) will disrupt this highly ordered crystal lattice. This disruption leads to a broadened melting range and a depressed melting onset. Therefore, precise melting point determination is not merely a routine identification test; it is a direct thermodynamic readout of the compound's purity and structural integrity.
Methodology 1: High-Precision Capillary Melting Point Analysis (USP <741>)
Causality Behind the Choice: The capillary method provides direct visual confirmation of the phase transition. It allows the analyst to observe the exact collapse point (meniscus formation) and the clear point (complete liquefaction), while simultaneously screening for visual signs of thermal decomposition (e.g., sample darkening) or solvent outgassing[2].
Self-Validating Protocol
To ensure trustworthiness, this protocol incorporates concurrent system suitability testing.
-
System Calibration: Calibrate the heating block using a USP Vanillin Reference Standard (certified clear point ~81.0–83.0 °C)[2]. Causality: Vanillin is chosen because its melting point closely brackets the expected thermal transition range of substituted phenylbutanoic acids, validating the instrument's accuracy in the specific target zone.
-
Sample Pulverization: Transfer ~50 mg of 4-(4-Ethoxyphenyl)butanoic acid to an agate mortar and gently pulverize it into a fine, homogeneous powder. Causality: Fine powders maximize packing density, eliminating insulating air pockets and ensuring reproducible, uniform heat transfer across the sample[3].
-
Capillary Loading: Charge a USP-compatible glass capillary (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) with the powder[4]. Tap the tube firmly on a solid surface until a tightly packed column of 2.5–3.5 mm is formed at the base[2].
-
Thermal Ramping: Insert the capillary into the apparatus. Rapidly heat the block to exactly 5 °C below the expected lower limit of the melting range[2].
-
Data Acquisition: Reduce the heating rate to a strict 1 °C/min[4]. Record the temperature at the first visual sign of column collapse (onset) and the exact temperature where the sample becomes completely liquid (clear point)[5].
Methodology 2: Differential Scanning Calorimetry (DSC) (USP <891>)
Causality Behind the Choice: While capillary methods rely on subjective visual interpretation, DSC provides an objective, high-resolution measurement of the enthalpy of fusion and the extrapolated onset temperature ( Tonset )[6]. It is the compendial gold standard for detecting polymorphs and quantifying absolute purity via the melting endotherm[7].
Self-Validating Protocol
-
Calibration: Verify the cell constant and temperature axis using a high-purity Indium standard (Onset ~156.6 °C).
-
Sample Encapsulation: Weigh precisely 2.0–5.0 mg of the pulverized 4-(4-Ethoxyphenyl)butanoic acid into a standard aluminum DSC pan and crimp the lid securely. Causality: Precise low-mass sampling prevents thermal lag and peak broadening, ensuring sharp, highly resolved endothermic transitions[8].
-
Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the ethoxy ether linkage during the thermal ramp[6].
-
Thermal Ramping: Equilibrate the sample at 25 °C, then heat at a controlled rate of 10 °C/min until the melt is complete[8].
-
Data Extraction: Integrate the melting endotherm to determine the extrapolated onset temperature ( Tonset ) and the peak temperature ( Tpeak )[6]. Causality: The Tonset is highly independent of the heating rate and represents the true thermodynamic melting point of the material[8].
Quantitative Data Synthesis
To facilitate easy comparison and standardization across Quality Control (QC) laboratories, the critical quantitative parameters for both methodologies are summarized below.
| Parameter | Capillary Method (USP <741>) | DSC Method (USP <891>) | Causality / Significance |
| Sample Mass/Volume | 2.5 – 3.5 mm column height | 2.0 – 5.0 mg | Ensures optimal heat transfer; minimizes thermal lag. |
| Capillary/Pan Dimensions | 0.8 – 1.2 mm ID, 0.2 – 0.3 mm wall | Standard Aluminum Pan | Standardized geometry prevents localized temperature gradients. |
| Pre-heating Target | 5 °C below expected onset | Equilibrate at 25 °C | Prevents thermal degradation prior to the phase transition. |
| Heating Rate (Ramp) | 1 °C / min | 10 °C / min | Balances analytical throughput with thermodynamic resolution. |
| Primary Metric | Visual Clear Point | Extrapolated Onset ( Tonset ) | Defines the compendial melting point of the API intermediate. |
| Calibration Standard | USP Vanillin (81.0 – 83.0 °C) | Indium (156.6 °C) | Brackets the thermal event to validate instrument accuracy. |
Workflow Visualization
Fig 1: Orthogonal self-validating workflow for melting point determination.
References
-
Title : 4-(4-ethoxyphenyl)butanoic acid Source : keyorganics.net URL :1
-
Title : Determination of Melting Points According to Pharmacopeia Source : thinksrs.com URL : 2
-
Title : General Chapters: <891> THERMAL ANALYSIS Source : uspbpep.com URL : 6
-
Title : General Chapters: <741> MELTING RANGE OR TEMPERATURE Source : uspbpep.com URL : 4
-
Title : Melting Point Determination Source : lambdaphoto.co.uk URL : 3
-
Title : <741> Melting Range or Temperature Source : usp.org URL :5
-
Title : USP 891 Thermal Analysis of Pharmaceuticals by DSC Source : testinglab.com URL : 7
-
Title : Evaluation of USP melting point standards by differential scanning calorimetry Source : researchgate.net URL : 8
Sources
Comprehensive Technical Guide on 4-(4-Ethoxyphenyl)butanoic Acid: Structural Analysis, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, arylbutanoic acids represent a privileged class of building blocks. Specifically, 4-(4-ethoxyphenyl)butanoic acid serves as a critical intermediate in the synthesis of complex polycyclic scaffolds and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its structural bioinformatics, details a self-validating synthetic methodology, and explores its downstream applications. Designed for senior researchers and drug development professionals, this guide bridges theoretical chemistry with field-proven bench protocols.
Physicochemical Profiling & Structural Bioinformatics
The structural framework of arylbutanoic acids, such as the closely related , provides a versatile scaffold for drug design[1]. The ethoxy variant features a highly flexible aliphatic linker terminating in a polar carboxylic acid headgroup, juxtaposed against a lipophilic ethoxy-substituted aromatic tail. This amphiphilic nature, combined with its 6 rotatable bonds, allows the molecule to adopt multiple bioactive conformations, making it an ideal candidate for probing deep hydrophobic pockets in target proteins.
Commercial availability of high-purity standards for has accelerated its use in high-throughput screening and library generation[2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound:
| Property | Value |
| IUPAC Name | 4-(4-ethoxyphenyl)butanoic acid |
| CAS Registry Number | 58472-30-3 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.26 g/mol |
| SMILES String | O=C(O)CCCc1ccc(OCC)cc1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area (TPSA) | 46.5 Ų |
Synthetic Methodology: A Self-Validating Protocol
The preparation of 4-(4-ethoxyphenyl)butanoic acid demands strict regiocontrol and chemoselectivity. The following protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow to ensure high-fidelity synthesis.
Chemical synthesis workflow of 4-(4-ethoxyphenyl)butanoic acid.
Step 1: Friedel-Crafts Acylation
Procedure: Suspend anhydrous Aluminum Chloride ( AlCl3 ) in Dichloromethane (DCM) at 0°C. Add succinic anhydride, followed by the dropwise addition of ethoxybenzene (phenetole).
-
Causality of Experimental Choices: DCM is selected as the solvent because it effectively solvates the AlCl3 -anhydride complex without participating in the reaction. The thermal control (strictly 0°C) is critical; elevated temperatures in the presence of strong Lewis acids can trigger the cleavage of the ethoxy ether linkage, leading to undesired phenolic byproducts. The bulky nature of the succinoylium-aluminate complex, combined with the steric hindrance of the ethoxy group, ensures >95% regioselectivity for the para-position.
-
Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The consumption of the UV-inactive succinic anhydride and the appearance of a new, highly UV-active spot at a lower Rf value confirms the successful formation of the keto-acid intermediate.
Step 2: Catalytic Hydrogenation
Procedure: Dissolve the 4-(4-ethoxyphenyl)-4-oxobutanoic acid intermediate in glacial acetic acid. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (50 psi) at 50°C.
-
Causality of Experimental Choices: While the Clemmensen reduction (Zn/Hg, HCl) is a classical method for deoxygenating aryl ketones, the harsh, hot acidic conditions pose a severe risk of ether cleavage. Therefore, catalytic hydrogenation is the superior choice. Acetic acid serves a dual purpose: it acts as a highly miscible solvent and provides a mild proton source that facilitates the hydrogenolysis of the transient benzylic alcohol intermediate into the final methylene group.
-
Self-Validating Checkpoint: The reaction is conducted in a Parr hydrogenator. The system is inherently self-validating; the stoichiometric uptake of hydrogen gas correlates directly with reaction progress. The cessation of pressure drop definitively signals the quantitative conversion of the ketone.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized building block prior to its integration into high-throughput screening (HTS) libraries, a rigorous quality control pipeline is mandatory.
Analytical validation and QC workflow for synthesized building blocks.
Spectroscopic Benchmarks:
-
1 H NMR (400 MHz, CDCl 3 ): The ethoxy group will show a distinct triplet around δ 1.4 ppm (-CH 3 ) and a quartet around δ 4.0 ppm (-OCH 2 -). The butanoic acid chain will display a quintet for the central -CH 2
- group ( δ ~1.9 ppm) and triplets for the benzylic -CH 2
- ( δ ~2.6 ppm) and the -CH 2
- adjacent to the carbonyl ( δ ~2.3 ppm). The para-substituted aromatic ring will exhibit a characteristic AA'BB' splitting pattern (two doublets) between δ 6.8 and 7.1 ppm.
-
HPLC-MS: Electrospray ionization in negative mode (ESI-) should yield a dominant[M-H] − peak at m/z 207.1, confirming the molecular weight of the intact carboxylic acid.
Downstream Applications in Medicinal Chemistry
The true value of 4-(4-ethoxyphenyl)butanoic acid lies in its downstream utility. It is a highly sought-after precursor for generating conformationally restricted ring systems.
Synthetic utility of 4-(4-ethoxyphenyl)butanoic acid in drug discovery.
Treatment of the acid with Polyphosphoric Acid (PPA) or Eaton's Reagent promotes a Friedel-Crafts intramolecular acylation, yielding 7-ethoxy-1-tetralone . This tetralone is a versatile precursor for synthesizing complex polycyclic APIs, including various G-protein coupled receptor (GPCR) modulators. Furthermore, aminated derivatives, such as , serve as critical intermediates in the synthesis of potent aminopeptidase inhibitors[3].
References
-
Title: PubChem Compound Summary for CID 1568416, 4-(4-Ethylphenoxy)butanoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Sources
Electronic properties of para-ethoxyphenyl butanoic acid
An In-depth Technical Guide to the Electronic Properties of para-Ethoxyphenyl Butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
para-Ethoxyphenyl butanoic acid is a molecule of significant interest in medicinal chemistry and materials science due to its structural motifs that suggest potential biological activity and interesting electronic behavior. This guide provides a comprehensive overview of the core electronic properties of para-ethoxyphenyl butanoic acid, detailing both theoretical and experimental approaches to its characterization. We will explore its synthesis, ultraviolet-visible (UV-Vis) absorption characteristics, electrochemical behavior, and the computational modeling of its molecular orbitals. This document is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics and functional organic materials.
Introduction: The Significance of Arylalkanoic Acids in Drug Discovery
Arylalkanoic acids, the class of compounds to which para-ethoxyphenyl butanoic acid belongs, are a cornerstone in pharmaceutical development. The presence of both a lipophilic aromatic ring and a hydrophilic carboxylic acid group imparts a unique amphiphilic character to these molecules, influencing their pharmacokinetic and pharmacodynamic profiles. Derivatives of butanoic acid, in particular, have been explored for a range of therapeutic applications, including their roles as histone deacetylase inhibitors and in modulating cellular signaling pathways.[1] The electronic properties of these molecules are paramount, as they govern interactions with biological targets and influence their metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profiles. A thorough understanding of the electronic landscape of para-ethoxyphenyl butanoic acid is therefore a critical prerequisite for its rational application in drug design and materials science.
Synthesis and Structural Elucidation
The synthesis of para-ethoxyphenyl butanoic acid can be achieved through several established synthetic routes. A common and effective method is the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride, followed by a reduction of the resulting ketoacid.[2]
Proposed Synthetic Workflow
A reliable synthetic pathway to obtain high-purity para-ethoxyphenyl butanoic acid is a two-step process.[3][4] This process ensures good yields and allows for straightforward purification.
Sources
- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
Methodological & Application
Synthesis Protocols for 4-(4-Ethoxyphenyl)butanoic Acid from Phenetole: A Dual-Stage Haworth Methodology
Executive Summary
The synthesis of 4-(4-ethoxyphenyl)butanoic acid from phenetole (ethoxybenzene) is a quintessential example of the [1]. This robust two-stage methodology is widely utilized in the development of active pharmaceutical ingredients (APIs) to install lipophilic arylbutanoic acid anchors. The process involves a highly regioselective Friedel-Crafts acylation followed by the targeted deoxygenation of the resulting benzylic ketone.
As an Application Scientist, it is critical to look beyond the basic stoichiometry. The success of this synthesis relies entirely on managing Lewis acid coordination states during acylation and mitigating polymolecular resinification during reduction. This guide details the mechanistic causality, validated protocols, and comparative analytical data for this workflow.
Caption: Overall synthetic workflow for 4-(4-ethoxyphenyl)butanoic acid via the Haworth sequence.
Stage 1: Regioselective Friedel-Crafts Acylation
Mechanistic Rationale
The first stage couples phenetole with succinic anhydride to form 4-(4-ethoxyphenyl)-4-oxobutanoic acid. The ethoxy group is a strongly activating, ortho/para-directing substituent. Because the electrophile (an acylium ion complexed with AlCl₃) is sterically demanding, the reaction proceeds with near-exclusive para-regioselectivity.
The Causality of Catalyst Stoichiometry: A common point of failure in [2] is the under-dosing of the Lewis acid. Unlike alkylations where the catalyst is regenerated, acylation requires strictly >2.0 equivalents of AlCl₃ . The first equivalent activates the succinic anhydride to form the electrophile. The second equivalent irreversibly coordinates with the basic carbonyl oxygen of the newly formed keto-acid product. If less than 2 equivalents are used, the product acts as a catalyst poison, stalling the reaction prematurely.
Caption: Mechanistic pathway of the AlCl3-catalyzed Friedel-Crafts acylation of phenetole.
Experimental Protocol: 4-(4-Ethoxyphenyl)-4-oxobutanoic acid
-
Preparation: In an oven-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend succinic anhydride (11.0 g, 110 mmol) in anhydrous dichloromethane (DCM, 150 mL).
-
Catalyst Addition: Cool the suspension to 0 °C using an ice-water bath. Carefully add anhydrous AlCl₃ (30.0 g, 225 mmol) in small portions. Note: Portion-wise addition controls the exothermic complexation and prevents solvent boil-off.
-
Substrate Addition: Dissolve phenetole (12.2 g, 100 mmol) in DCM (50 mL). Add this solution dropwise over 30 minutes to the cooled reaction mixture.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
-
Self-Validation: The mixture will turn deep red/brown, indicating the formation of the AlCl₃-ketone complex. Monitor by TLC (Hexanes:EtOAc 7:3) until phenetole is fully consumed.
-
-
Workup: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL).
-
Causality: The highly acidic aqueous quench is mandatory. It breaks the stable AlCl₃-product complex, liberates the free keto-acid, and prevents the formation of intractable, gelatinous aluminum hydroxide emulsions.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from toluene/hexanes to yield the product as an off-white crystalline solid.
Stage 2: Carbonyl Reduction Strategies
The intermediate keto-acid must be deoxygenated to yield the final aliphatic chain. We present two validated methodologies: the classical Clemmensen reduction and a modern catalytic hydrogenation approach.
Protocol A: Modified Clemmensen Reduction (Biphasic)
The standard [3] uses aqueous HCl and amalgamated zinc. However, electron-rich aromatic systems (like ethoxyphenyl groups) are highly prone to polymolecular resinification on the zinc surface. To circumvent this, we utilize a biphasic modification with toluene. The toluene layer acts as a reservoir, keeping the bulk of the keto-acid out of the aqueous phase and ensuring the reaction occurs at high dilution at the metal-liquid interface.
-
Amalgamation: In a 500 mL flask, prepare amalgamated zinc by reacting mossy zinc (40 g) with a solution of mercuric chloride (4 g) in water (60 mL) and conc. HCl (2 mL) for 5 minutes. Decant the liquid.
-
Reaction Setup: To the amalgamated zinc, add water (30 mL), conc. HCl (70 mL), toluene (50 mL), and 4-(4-ethoxyphenyl)-4-oxobutanoic acid (15 g).
-
Reflux: Heat the biphasic mixture to vigorous reflux for 24 hours. Add an additional 20 mL of conc. HCl every 6 hours to maintain the necessary hydronium ion concentration.
-
Workup: Cool to room temperature. Separate the toluene layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with water, dry over MgSO₄, and evaporate to yield the crude 4-(4-ethoxyphenyl)butanoic acid.
Protocol B: Catalytic Hydrogenation (Modern Alternative)
Due to the [4], catalytic hydrogenation is the preferred method for scalable, green synthesis.
-
Setup: In a Parr hydrogenation bottle, dissolve 4-(4-ethoxyphenyl)-4-oxobutanoic acid (15 g) in absolute ethanol (150 mL). Add glacial acetic acid (5 mL).
-
Causality: The acetic acid acts as an electrophilic promoter. It protonates the intermediate benzylic alcohol, facilitating its hydrogenolysis (cleavage of the C-O bond) to the desired methylene group.
-
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (1.5 g) under a blanket of nitrogen.
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Pressurize to 50 psi with H₂ and agitate at room temperature for 8–12 hours.
-
Self-Validation: Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes and ceases to drop.
-
-
Workup: Vent the hydrogen and flush with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry out in air, as Pd/C is highly pyrophoric).
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from aqueous ethanol to afford pure 4-(4-ethoxyphenyl)butanoic acid.
Comparative Data Presentation
To aid in process selection, the quantitative and qualitative parameters of both reduction methodologies are summarized below.
| Parameter | Protocol A: Modified Clemmensen | Protocol B: Catalytic Hydrogenation |
| Reagents | Zn(Hg), conc. HCl, Toluene | 10% Pd/C, H₂, AcOH/EtOH |
| Typical Yield | 75 - 82% | 88 - 95% |
| Reaction Time | 24 - 30 hours (reflux) | 8 - 12 hours (RT, 50 psi) |
| Chemoselectivity | High (specifically targets ketones) | Moderate (risk of ring reduction if over-pressurized) |
| Environmental Impact | High (Toxic Hg and Zn waste) | Low (Catalyst can be recovered and recycled) |
| Scalability | Poor (Exothermic, heavy metal disposal) | Excellent (Standard flow or batch hydrogenation) |
References
-
Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL:[Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]
-
The Clemmensen Reduction Source: Organic Syntheses (via mdma.ch) URL:[Link]
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Using 4-(4-Ethoxyphenyl)butanoic acid as a pharmaceutical intermediate
Application Note: 4-(4-Ethoxyphenyl)butanoic Acid as a Strategic Pharmaceutical Intermediate
Executive Summary
In advanced pharmaceutical synthesis, bifunctional building blocks are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). 4-(4-Ethoxyphenyl)butanoic acid (CAS: 58472-30-3) is a highly versatile intermediate characterized by a terminal carboxylic acid and an electron-rich, ethoxy-substituted aromatic ring[1]. This structural profile allows it to undergo divergent synthetic pathways, most notably intramolecular Friedel-Crafts acylation to form functionalized tetralones, and alpha-functionalization to generate unnatural amino acids.
This application note provides validated, self-contained protocols for utilizing 4-(4-ethoxyphenyl)butanoic acid, detailing the mechanistic causality behind reagent selection to ensure high-yield, scalable outcomes.
Strategic Utility & Synthetic Divergence
The true value of 4-(4-ethoxyphenyl)butanoic acid lies in its ability to act as a precursor for three distinct classes of pharmaceutical compounds:
-
Melatonergic Precursors (1-Tetralones): Intramolecular cyclization yields 7-ethoxy-1-tetralone . The 7-alkoxy-1-tetralone scaffold is a privileged structure found in melatonin receptor agonists (e.g., agomelatine analogs) and aminotetralin-based dopamine agonists[2].
-
Peptidomimetics (Unnatural Amino Acids): Alpha-bromination followed by amination yields 2-amino-4-(4-ethoxyphenyl)butanoic acid, a homotyrosine derivative used to enhance the proteolytic stability of peptide drugs.
-
Lipophilic Prodrug Conjugates: The free carboxylic acid can be coupled via EDC/NHS chemistry to polar APIs, increasing their lipophilicity and membrane permeability.
Fig 1. Divergent synthetic workflows utilizing 4-(4-ethoxyphenyl)butanoic acid.
Mechanistic Insights: Intramolecular Friedel-Crafts Acylation
The conversion of 4-(4-ethoxyphenyl)butanoic acid to 7-ethoxy-1-tetralone requires an intramolecular electrophilic aromatic substitution (EAS)[3].
Causality of Reagent Selection: Historically, Polyphosphoric Acid (PPA) or Aluminum Chloride ( AlCl3 ) were used for this transformation. However, AlCl3 is a harsh Lewis acid that frequently causes unwanted de-alkylation (cleavage of the ethyl ether to a phenol)[4]. PPA, while milder, is highly viscous, requiring elevated temperatures (>100 °C) that complicate scalability and workup.
To bypass these issues, Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) is the optimal choice[5]. It is a mobile liquid at room temperature, allowing for homogeneous mixing. Mechanistically, Eaton's reagent converts the carboxylic acid into a highly reactive mixed anhydride. This intermediate dissociates into an electrophilic acylium ion, which attacks the aromatic ring ortho to the alkyl chain (and meta to the ethoxy group), followed by deprotonation to restore aromaticity.
Fig 2. Mechanistic pathway of Eaton's reagent-mediated intramolecular Friedel-Crafts acylation.
Validated Experimental Protocols
Protocol A: Synthesis of 7-Ethoxy-1-tetralone via Eaton's Reagent
This protocol is a self-validating system; the visual cues and in-process controls (IPCs) ensure reproducibility.
Materials:
-
4-(4-Ethoxyphenyl)butanoic acid: 1.0 eq (e.g., 10.0 g, 48.0 mmol)
-
Eaton’s Reagent ( P2O5 / MeSO3H ): 10.0 eq (based on MeSO3H )
-
1,2-Dichloroethane (DCE): 2.0 volumes (Optional co-solvent to modulate reaction rate)
Step-by-Step Methodology:
-
Activation: Charge a dry, nitrogen-purged reactor with Eaton's reagent (30 mL). Slowly add 4-(4-ethoxyphenyl)butanoic acid (10.0 g) in portions. Causality: Stepwise addition controls the mild exotherm associated with mixed anhydride formation.
-
Cyclization: Heat the stirred mixture to 70–75 °C[5]. Maintain temperature for 2 hours.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in water/MeCN, and analyze via HPLC (254 nm). The reaction is complete when the starting material peak area is < 1.0%.
-
Quenching: Cool the reactor to 10 °C. Slowly pour the reaction mixture over vigorously stirred crushed ice (150 g). Causality: Ice-water quenching safely hydrolyzes the methanesulfonic anhydride without allowing the temperature to spike, which would degrade the tetralone.
-
Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 1M NaOH ( 2×30 mL) to remove residual methanesulfonic acid, followed by brine (50 mL).
-
Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield 7-ethoxy-1-tetralone as a viscous oil or low-melting solid. Typical yield: 85–92%.
Protocol B: Alpha-Bromination (Hell-Volhard-Zelinsky)
To access unnatural amino acids, the alpha-carbon must be functionalized.
Step-by-Step Methodology:
-
Enolization: Suspend 4-(4-ethoxyphenyl)butanoic acid (1.0 eq) in a flask equipped with a reflux condenser. Add Phosphorus Tribromide ( PBr3 , 0.1 eq). Causality: PBr3 converts the acid to an acyl bromide, which readily undergoes enolization, a prerequisite for alpha-halogenation.
-
Bromination: Heat to 60 °C and add Bromine ( Br2 , 1.1 eq) dropwise over 1 hour. Evolved HBr gas should be trapped in a basic scrubber.
-
Hydrolysis: Once HBr evolution ceases, cool to room temperature and slowly quench with water to hydrolyze the alpha-bromo acyl bromide back to the alpha-bromo carboxylic acid.
-
Amination (Subsequent Step): The resulting 2-bromo-4-(4-ethoxyphenyl)butanoic acid can be treated with excess aqueous ammonia at 50 °C to yield the corresponding alpha-amino acid.
Quantitative Data Summary
The table below summarizes the empirical advantages of selecting Eaton's Reagent over traditional Lewis or Brønsted acids for the cyclization of arylbutanoic acids.
Table 1: Comparison of Cyclization Reagents for 1-Tetralone Synthesis
| Reagent System | Operating Temp (°C) | Typical Yield (%) | Ether Cleavage Risk | Workup Profile |
| Eaton's Reagent | 70 – 75 | 85 – 92 | Low | Simple liquid-liquid extraction; easy phase separation. |
| Polyphosphoric Acid (PPA) | 100 – 120 | 60 – 75 | Moderate | Highly viscous; requires extensive dilution with hot water. |
| AlCl3 / Acid Chloride | 0 – 25 | 40 – 60 | High | Requires prior conversion to acid chloride; severe de-ethylation. |
Sources
Application Note: Esterification Strategies for 4-(4-Ethoxyphenyl)butanoic Acid
Introduction and Chemical Context
4-(4-Ethoxyphenyl)butanoic acid (CAS: 58472-30-3) is a highly versatile aryl-aliphatic carboxylic acid utilized extensively as a building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) development[1]. The molecule features a flexible aliphatic butyric acid chain anchored by a para-ethoxy substituted phenyl ring. Esterification of this compound is a critical transformation, often employed to synthesize lipophilic prodrugs, protect the carboxylic acid moiety during multi-step syntheses, or alter the pharmacokinetic profile of the parent molecule.
As a Senior Application Scientist, I emphasize that the choice of esterification methodology cannot be arbitrary. It must be dictated by the steric hindrance of the target alcohol, the acid-sensitivity of other functional groups, and the intended scale of the reaction. This guide details three self-validating, field-proven protocols tailored for this specific substrate.
Mechanistic Decision Matrix
Before initiating synthesis, the appropriate activation strategy must be selected. The diagram below illustrates the decision-making workflow based on the target ester profile.
Decision matrix for selecting the optimal esterification route.
Protocol I: Acid-Catalyzed Fischer Esterification
Best for: Simple alkyl esters (methyl, ethyl, propyl).
Causality & Rationale: The Fischer esterification is an equilibrium-driven process[2]. By using the target alcohol as both the reactant and the solvent, Le Chatelier's principle drives the reaction forward. Sulfuric acid protonates the carbonyl oxygen of 4-(4-Ethoxyphenyl)butanoic acid, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the alcohol.
Self-Validating System: The reaction's success is validated during the workup. The unreacted carboxylic acid remains highly polar and soluble in basic aqueous solutions, while the formed ester partitions exclusively into the organic layer.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (approx. 48 mmol) of 4-(4-Ethoxyphenyl)butanoic acid in 100 mL of the target anhydrous alcohol (e.g., ethanol).
-
Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring. Caution: Exothermic addition.
-
Reflux: Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., 78°C for ethanol) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). The product ester will appear as a higher Rf spot compared to the baseline-heavy carboxylic acid.
-
Quenching & Extraction: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess alcohol. Dissolve the residue in 100 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (3 × 50 mL) until CO₂ evolution ceases. This step selectively removes the acid catalyst and any unreacted starting material.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester.
Protocol II: Steglich Esterification (Carbodiimide Coupling)
Best for: Complex, sterically hindered, or acid-sensitive alcohols.
Causality & Rationale: Harsh acidic conditions can degrade sensitive substrates. The Steglich esterification circumvents this by using EDC·HCl to activate the carboxylic acid into an O-acylisourea intermediate at room temperature[3]. DMAP is critical here; it acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a highly reactive acylpyridinium species. This prevents the deleterious 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct[4].
Self-Validating System: The choice of EDC·HCl over DCC ensures that the urea byproduct is water-soluble. A simple aqueous wash completely removes the byproduct, validating the purity of the organic phase without the need for tedious filtration of dicyclohexylurea (DCU).
Mechanistic workflow of the Steglich esterification process.
Step-by-Step Methodology:
-
Activation: Dissolve 5.0 g (24 mmol) of 4-(4-Ethoxyphenyl)butanoic acid in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Add 1.2 equivalents of the target alcohol, followed by 0.1 equivalents of DMAP (0.29 g).
-
Coupling: Cool the mixture to 0°C in an ice bath. Slowly add 1.2 equivalents of EDC·HCl (5.5 g) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute the mixture with an additional 50 mL of DCM. Wash sequentially with 1M HCl (50 mL) to remove DMAP and unreacted EDC, saturated NaHCO₃ (50 mL) to remove unreacted acid, and brine (50 mL).
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
Protocol III: Acid Chloride Activation
Best for: Phenols, tertiary alcohols, and large-scale industrial synthesis.
Causality & Rationale: Phenols and tertiary alcohols are poor nucleophiles. To force the esterification, the carboxylic acid must be converted into its most electrophilic derivative: an acid chloride[5]. Thionyl chloride (SOCl₂) is used to replace the hydroxyl group with a chlorine atom. A base (like triethylamine) is required in the subsequent step to neutralize the HCl generated, preventing the reverse reaction and protecting the product.
Self-Validating System: The activation step is self-indicating. The reaction with SOCl₂ produces SO₂ and HCl gases. The physical cessation of gas evolution confirms the complete conversion of the carboxylic acid to the acid chloride.
Step-by-Step Methodology:
-
Chlorination: In a fume hood, suspend 10.0 g of 4-(4-Ethoxyphenyl)butanoic acid in 30 mL of anhydrous DCM. Add a catalytic drop of DMF.
-
Activation: Slowly add 2.0 equivalents of thionyl chloride (SOCl₂) dropwise. Stir at room temperature until gas evolution ceases (approx. 2 hours).
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride. Do not expose to moisture.
-
Esterification: Redissolve the acid chloride in 40 mL of anhydrous DCM. Cool to 0°C.
-
Nucleophilic Attack: Add 1.1 equivalents of the target alcohol and 2.0 equivalents of triethylamine (TEA) dropwise. A white precipitate (TEA·HCl) will form immediately.
-
Workup: Stir for 2 hours at room temperature. Quench with water (50 mL), separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data: Method Comparison
To streamline protocol selection, the following table summarizes the quantitative and qualitative metrics of the three methodologies discussed.
| Metric | Fischer Esterification | Steglich Esterification | Acid Chloride Route |
| Typical Yield | 85 - 95% | 75 - 90% | 90 - 98% |
| Reaction Time | 4 - 6 hours | 12 - 16 hours | 3 - 4 hours |
| Scalability | Excellent (Multi-kg) | Moderate (Gram scale) | Excellent (Multi-kg) |
| Atom Economy | High (Water byproduct) | Low (Urea byproduct) | Moderate (SO₂, HCl byproducts) |
| Best Substrates | Primary/Secondary Alcohols | Complex/Sensitive Alcohols | Phenols/Tertiary Alcohols |
| Key Reagents | H₂SO₄, Excess ROH | EDC·HCl, DMAP | SOCl₂, Triethylamine |
References
-
Sparkl. "Revision Notes - Esterification Reactions with Alcohols". Available at:[Link]
-
MDPI. "Cannabidiol as Self-Assembly Inducer for Anticancer Drug-Based Nanoparticles" (Details on Steglich Esterification). Available at:[Link]
-
Indian Academy of Sciences. "Synthesis of diosgenin prodrugs: anti-inflammatory and antiproliferative activity evaluation". Available at: [Link]
- Google Patents. "US5441971A - Thiazolidinedione derivatives, production and use thereof" (Aryl aliphatic carboxylic acid activation).
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. US5441971A - Thiazolidinedione derivatives, production and use thereof - Google Patents [patents.google.com]
Application Note: Peptide Coupling Strategies for 4-(4-Ethoxyphenyl)butanoic Acid
Introduction & Chemical Profile
4-(4-Ethoxyphenyl)butanoic acid (CAS: 58472-30-3) is a highly valuable aryl-aliphatic building block utilized in medicinal chemistry and peptide drug development[1]. Structurally, it consists of a lipophilic 4-ethoxyphenyl headgroup attached to a flexible three-carbon aliphatic chain terminating in a carboxylic acid.
In peptide engineering, coupling this moiety to the N-terminus or a lysine side-chain serves a critical function: it introduces a hydrophobic, sterically accessible tail that can significantly enhance membrane permeability, promote binding to hydrophobic receptor pockets, and extend the in vivo half-life of the peptide therapeutic by promoting reversible binding to serum albumin.
Chemical Specifications:
-
Molecular Weight: 208.26 g/mol [1]
-
Formula: C₁₂H₁₆O₃[1]
-
Solubility: Highly soluble in standard peptide synthesis solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).
Mechanistic Insights & Reagent Selection
As a Senior Application Scientist, selecting the correct coupling reagent requires understanding the specific electronic and steric nature of the carboxylic acid.
The Causality of Activation: Unlike standard Fmoc-protected amino acids, 4-(4-ethoxyphenyl)butanoic acid lacks an alpha-chiral center. This is a critical mechanistic advantage: epimerization (racemization) via oxazolone formation is impossible during activation. Consequently, researchers can employ highly reactive coupling conditions without the risk of generating diastereomeric impurities.
However, because the aliphatic chain is unhindered, the acid activates extremely rapidly. If using uronium salts like HATU , the rapid activation must be carefully managed. If the acid is not fully pre-activated before exposure to the peptide resin, the excess HATU can react directly with the free N-terminal amine, leading to irreversible guanidinylation (a dead-end chain termination).
To mitigate this, two distinct, field-proven strategies are recommended:
-
DIC/OxymaPure for Solid-Phase Peptide Synthesis (SPPS): [2] OxymaPure is a safer, non-explosive alternative to HOBt/HOAt [3]. When combined with Diisopropylcarbodiimide (DIC), it forms a highly reactive ester with zero risk of guanidinylation, making it the gold standard for automated and manual SPPS[3].
-
HATU/DIPEA for Solution-Phase Coupling: [4] For micro-scale or solution-phase synthesis, HATU provides unparalleled reaction kinetics. Strict pre-activation (15-30 minutes) ensures the active ester is fully formed before the amine is introduced[4].
Mechanism of carboxyl activation and amide bond formation using DIC/OxymaPure.
Experimental Workflows & Protocols
Protocol A: SPPS N-Terminal Capping using DIC/OxymaPure
This protocol is designed as a self-validating system for modifying the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-deprotected Peptide-Resin (e.g., Rink Amide)
-
4-(4-Ethoxyphenyl)butanoic acid (3-5 equivalents)[2]
-
DIC (3-5 equivalents)[2]
-
OxymaPure (3-5 equivalents)[2]
-
Anhydrous DMF
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group has been removed using 20% Piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all residual base.
-
In-Situ Activation: In a clean glass vial, dissolve 4-(4-Ethoxyphenyl)butanoic acid (4.0 eq relative to resin loading) and OxymaPure (4.0 eq) in a minimum volume of DMF (approx. 3-5 mL per gram of resin)[2].
-
Initiation: Add DIC (4.0 eq) to the vial. Vortex briefly and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Transfer the activated mixture to the peptide synthesis vessel containing the swelled resin. Agitate gently at room temperature for 1 to 2 hours[2].
-
Self-Validation (Kaiser Test): Drain the reagents and wash the resin (DMF 3x, DCM 3x). Extract a few resin beads and perform a Kaiser (Ninhydrin) test.
-
Causality Check: A colorless/yellow bead indicates complete coupling (Trustworthiness validated). A blue bead indicates unreacted primary amines; if blue, repeat steps 2-4.
-
-
Cleavage: Proceed to global cleavage using standard TFA/TIS/H₂O cocktails.
Step-by-step workflow for SPPS N-terminal capping with self-validation.
Protocol B: Solution-Phase Coupling using HATU/DIPEA
Best utilized for fragment condensation or coupling the acid to a purified, fully deprotected peptide in solution.
Step-by-Step Methodology:
-
Pre-Activation: Dissolve 4-(4-Ethoxyphenyl)butanoic acid (1.0 eq) and HATU (1.0-1.5 eq) in anhydrous DMF under an inert argon atmosphere[4].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-5.0 eq) to the mixture[4]. Stir at room temperature for exactly 15 minutes. Expert Insight: This mandatory pre-activation prevents the HATU from reacting with your target amine.
-
Coupling: Add the target amine/peptide (1.0-1.2 eq) to the reaction mixture[4].
-
Monitoring: Stir for 1 to 18 hours[4]. Monitor the disappearance of the amine via LC-MS. The target mass should shift by +190.1 Da (accounting for the loss of H₂O during amide bond formation).
-
Work-Up: Quench with water, extract with Ethyl Acetate, wash with 5% NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under vacuum.
Quantitative Data & Optimization
The following tables summarize the critical quantitative parameters required to execute these protocols successfully, ensuring reproducibility across different laboratory environments.
Table 1: Reagent Selection and Stoichiometry Guide
| Parameter | SPPS (DIC/OxymaPure) | Solution-Phase (HATU/DIPEA) |
| Acid Equivalents | 3.0 - 5.0 eq | 1.0 eq |
| Coupling Reagent | DIC (3.0 - 5.0 eq) | HATU (1.0 - 1.5 eq) |
| Additive / Base | OxymaPure (3.0 - 5.0 eq) | DIPEA (2.0 - 5.0 eq) |
| Optimal Solvent | DMF or NMP | DMF, DCM, or THF |
| Reaction Time | 1 - 2 hours | 1 - 18 hours |
| Primary Risk | Incomplete coupling (steric bulk on resin) | Guanidinylation (if not pre-activated) |
Table 2: Troubleshooting and Self-Validation Metrics
| Analytical Observation | Root Cause | Corrective Action |
| Positive Kaiser Test (Blue) | Incomplete amide bond formation on resin. | Perform a double-coupling using fresh reagents for 1 additional hour. |
| Mass +98 Da (LC-MS) | Guanidinylation of the amine by HATU. | Discard batch. In future, ensure strict 15-min pre-activation of the acid before amine addition. |
| Mass +190 Da (LC-MS) | Successful coupling of 4-(4-Ethoxyphenyl)butanoyl group. | Proceed to purification / downstream processing. |
References
-
Peptide Chemistry: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org. Available at:[Link]
Sources
Scalable Manufacturing Processes and Protocols for 4-(4-Ethoxyphenyl)butanoic Acid
Document Type: Application Note & Manufacturing Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary & Route Selection
4-(4-Ethoxyphenyl)butanoic acid is a critical structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and biologically active compounds. While emerging methodologies, such as the carbonylative transformation of allylarenes using CO surrogates, offer novel pathways to 4-arylbutanoic acids [2], the classical two-step approach remains the most robust, economically viable, and scalable strategy for industrial manufacturing [1].
This guide details a highly optimized, chromatography-free manufacturing process consisting of:
-
Friedel-Crafts Acylation: The reaction of ethoxybenzene (phenetole) with succinic anhydride to form 4-(4-ethoxyphenyl)-4-oxobutanoic acid.
-
Catalytic Hydrogenation: The palladium-catalyzed hydrogenolysis of the benzylic ketone to yield the final butanoic acid derivative.
Mechanistic Rationale & Causality
The initial Friedel-Crafts acylation leverages the strong electron-donating nature of the ethoxy group, which directs the electrophilic succinylium ion almost exclusively to the para position due to the steric bulk of the anhydride complex.
For the subsequent reduction step, we have deliberately bypassed classical methods like the Clemmensen or Wolff-Kishner reductions. As detailed in the quantitative comparison below, catalytic hydrogenation is selected because it avoids highly toxic reagents (mercury, hydrazine) and extreme thermal conditions, ensuring a greener, highly scalable process with superior atom economy [1].
Quantitative Comparison of Reduction Methods
| Reduction Method | Reagents & Catalyst | Operating Temp | Reaction Time | Typical Yield | Scalability & Safety Profile |
| Clemmensen | Zn(Hg), conc. HCl | 100°C (Reflux) | 4–6 h | 75–85% | Low: Severe mercury toxicity; hazardous acidic waste streams. |
| Wolff-Kishner | NH₂NH₂·H₂O, KOH | 195°C | 4–5 h | 70–80% | Low-Medium: Extreme heat requirements; highly toxic hydrazine. |
| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C | 45–50°C | 8–10 h | 90–95% | High: Green process; high atom economy; recyclable catalyst. |
Process Workflow Visualization
The following diagram illustrates the critical path from raw materials to the isolated final product, highlighting the phase transitions and isolation steps required for self-validating scale-up.
Fig 1: Two-step scalable synthesis workflow for 4-(4-Ethoxyphenyl)butanoic acid.
Detailed Manufacturing Protocols
Protocol 1: Synthesis of 4-(4-Ethoxyphenyl)-4-oxobutanoic Acid
Objective: Regioselective carbon-carbon bond formation via Lewis acid catalysis.
Causality & Process Insights: Aluminum chloride (AlCl₃) acts as a Lewis acid to activate succinic anhydride. Because the resulting keto-acid product also coordinates with AlCl₃, a stoichiometric excess (>2.0 equivalents) of the catalyst is mandatory [1]. Strict temperature control (<10°C) during the substrate addition is critical to prevent the AlCl₃-mediated cleavage of the ethoxy ether linkage, which would result in phenolic impurities.
Step-by-Step Methodology:
-
Reactor Preparation: Purge a 50 L jacketed glass-lined reactor with N₂ to ensure anhydrous conditions.
-
Catalyst Loading: Charge 20 L of anhydrous dichloromethane (DCM) and 2.2 equivalents of anhydrous AlCl₃. Cool the suspension to 0–5°C using a chiller unit.
-
Electrophile Generation: Add 1.0 equivalent of succinic anhydride portion-wise over 30 minutes, maintaining the internal temperature below 10°C.
-
Substrate Dosing: Slowly dose 1.0 equivalent of ethoxybenzene (phenetole) into the reactor over 1 hour.
-
Aging: Remove cooling and allow the reaction to warm to 20–25°C. Stir for 4 hours.
-
Self-Validating IPC (In-Process Control): Sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted ethoxybenzene is <1.0% (Area/Area).
-
Quench & Hydrolysis: Transfer the reaction mixture slowly into a quench vessel containing 15 L of crushed ice and 2 L of concentrated HCl. Causality: The strong acid is required to break the robust aluminum-ketoacid complex and force the product into the organic phase.
-
Isolation: Separate the organic (DCM) layer. Extract the aqueous layer once with 5 L of DCM. Combine the organics, wash with brine, and concentrate under vacuum.
-
Purification: Recrystallize the crude solid from aqueous ethanol to afford pure 4-(4-ethoxyphenyl)-4-oxobutanoic acid.
Protocol 2: Catalytic Hydrogenation to 4-(4-Ethoxyphenyl)butanoic Acid
Objective: Complete hydrogenolysis of the benzylic ketone to a methylene group.
Causality & Process Insights: Benzylic ketones are uniquely susceptible to reduction by palladium on carbon (Pd/C). The reaction proceeds via a transient benzylic alcohol intermediate, which undergoes subsequent hydrogenolysis. Ethanol is selected as the solvent because it provides excellent solubility for the keto-acid at 45°C while remaining inert to the hydrogenation conditions.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a Hastelloy pressure reactor with 1.0 equivalent of the purified 4-(4-ethoxyphenyl)-4-oxobutanoic acid and 10 volumes of absolute ethanol.
-
Catalyst Suspension: Slurry 10% Pd/C (5 wt% relative to the substrate, 50% water-wet to prevent pyrophoric ignition) in a small amount of ethanol and transfer it to the reactor.
-
Atmosphere Exchange: Seal the reactor. Purge the headspace with N₂ (3 cycles of 30 psi) followed by H₂ (3 cycles of 30 psi) to establish a strictly anaerobic environment.
-
Hydrogenation: Pressurize the reactor to 50 psi with H₂ gas. Initiate agitation and heat the internal temperature to 45°C.
-
Self-Validating IPC: Monitor the reaction via a mass flow controller connected to the H₂ feed. The system is self-validating: when H₂ mass flow drops to zero for 30 consecutive minutes, the reduction is quantitatively complete. (Typical duration: 8–10 hours).
-
Filtration: Cool the reactor to 20°C, safely vent the H₂ pressure, and purge with N₂. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Note: The recovered catalyst can be washed and recycled for subsequent batches.
-
Crystallization: Concentrate the ethanolic filtrate under reduced pressure to 20% of its original volume. Add heptane dropwise until crystallization is induced. Filter the white crystalline solid and dry in a vacuum oven at 40°C to yield the final 4-(4-ethoxyphenyl)butanoic acid.
Quality Control & Analytical Validation
To ensure the integrity of the final API intermediate, the following analytical specifications must be met:
-
HPLC Purity: ≥ 99.0% (Area/Area), with the transient benzylic alcohol intermediate strictly < 0.1%.
-
Residual Palladium (ICP-MS): < 10 ppm (Critical for downstream pharmaceutical use).
-
¹H NMR (CDCl₃, 400 MHz): Disappearance of the ketone-adjacent methylene triplet (~3.2 ppm) and appearance of the central aliphatic quintet (~1.9 ppm) confirms complete hydrogenolysis.
References
- Comparison of different synthesis routes for 4-aryl-butanoic acids Benchchem URL
- PubMed (National Institutes of Health)
Wolff-Kishner reduction in the synthesis of phenylbutanoic acids
Application Note: Deoxygenation of Benzoylpropionic Acid via the Huang-Minlon Modified Wolff-Kishner Reduction
Introduction & Scientific Rationale
4-Phenylbutanoic acid (4-PBA) is a terminal aromatic monocarboxylic acid of high clinical and pharmacological significance. As a well-characterized histone deacetylase (HDAC) inhibitor and chemical chaperone, sodium phenylbutyrate is FDA-approved for the management of urea cycle disorders and is actively investigated for neuroprotective applications and solid tumor oncology[1].
The synthesis of 4-PBA typically proceeds via the Friedel-Crafts acylation of benzene with succinic anhydride to yield the intermediate 4-oxo-4-phenylbutanoic acid (benzoylpropionic acid). The critical subsequent step is the complete deoxygenation of the ketone carbonyl group to a methylene bridge (-CH2-) without reducing the terminal carboxylic acid or hydrogenating the aromatic ring. While the Clemmensen reduction (zinc amalgam/HCl) is a classical approach, it utilizes harsh acidic conditions that can lead to side reactions, poor scalability, and environmental toxicity[2].
Mechanistic Causality & The Huang-Minlon Advantage
The original Wolff-Kishner protocol required heating a pre-formed hydrazone with sodium ethoxide in a sealed pressure tube at 200°C—a severe safety and scalability bottleneck. The Huang-Minlon modification elegantly circumvents this by utilizing a high-boiling solvent, diethylene glycol (b.p. 245°C), alongside 85% aqueous hydrazine hydrate and potassium hydroxide (KOH)[4].
Mechanism of Action:
-
Hydrazone Formation: Hydrazine acts as a nucleophile, attacking the carbonyl carbon of 4-oxo-4-phenylbutanoic acid at 130–140°C to form a hydrazone intermediate.
-
Thermal Distillation: The genius of the Huang-Minlon modification lies in the physical removal of water. By distilling off the water (both the aqueous solvent from the hydrate and the byproduct of hydrazone formation) and excess hydrazine, the internal reaction temperature is allowed to rise safely to 195–200°C at atmospheric pressure[4].
-
Nitrogen Extrusion (Deoxygenation): At ~200°C, the strong base (KOH) deprotonates the hydrazone nitrogen. A cascade of electron rearrangements and a second deprotonation lead to the irreversible expulsion of highly stable nitrogen gas (N2), generating a carbanion that is rapidly protonated by the solvent to yield the target alkane[5].
Visualizing the Synthetic Workflow
Fig 1: Synthetic workflow of the Huang-Minlon modified Wolff-Kishner reduction.
Experimental Protocol: Synthesis of 4-Phenylbutanoic Acid
Self-Validating System: This protocol incorporates specific temperature checkpoints. Failure to reach an internal temperature of 195°C indicates incomplete water removal, which will stall the nitrogen extrusion step and drastically reduce the final yield.
Reagents & Materials:
-
4-Oxo-4-phenylbutanoic acid (Benzoylpropionic acid): 0.1 mol (17.8 g)
-
Hydrazine hydrate (85% aqueous solution): 0.2 mol (~11.8 mL)
-
Potassium hydroxide (KOH, pellets): 0.4 mol (22.4 g)
-
Diethylene glycol: 150 mL
-
Hydrochloric acid (Conc. HCl): As needed for workup
Step-by-Step Methodology:
-
Reaction Assembly: In a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 17.8 g of 4-oxo-4-phenylbutanoic acid, 22.4 g of KOH, and 150 mL of diethylene glycol[2].
-
Hydrazone Formation: Slowly add 11.8 mL of 85% hydrazine hydrate.
-
Causality Note: Hydrazine is added at room temperature to prevent violent exothermic vaporization. Heat the mixture to 130–140°C and maintain reflux for 1 hour. The intermediate hydrazone forms during this phase[2].
-
-
Distillation & Temperature Elevation (Critical Step): Remove the reflux condenser or utilize the Dean-Stark trap to distill off water and unreacted hydrazine. Monitor the internal temperature closely. Continue distillation until the internal temperature reaches 195–200°C[2].
-
Causality Note: Water acts as a temperature sink; its removal is mandatory to reach the activation energy required for the thermal decomposition of the hydrazone.
-
-
Thermal Decomposition: Once 195°C is reached, switch back to reflux geometry and maintain this temperature for 3 to 4 hours[2]. The evolution of nitrogen gas (bubbling) will be observed and should subside as the reaction reaches completion.
-
Cooling and Aqueous Quench: Remove the heat source and allow the reaction mixture to cool to room temperature. Dilute the viscous mixture with 200 mL of distilled water[2].
-
Acidification & Precipitation: Slowly add concentrated HCl dropwise under continuous stirring until the solution reaches pH 2.
-
Causality Note: The highly basic conditions keep the product dissolved as potassium 4-phenylbutyrate. Acidification protonates the carboxylate, causing the highly lipophilic 4-phenylbutanoic acid to precipitate out of the aqueous phase[2].
-
-
Filtration and Purification: Collect the white precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual diethylene glycol and potassium chloride salts. Recrystallize the crude product from hot water or aqueous ethanol to yield pure 4-phenylbutanoic acid[2].
Quantitative Data & Optimization Parameters
To ensure reproducibility, the following table summarizes the expected quantitative metrics and troubleshooting parameters for this workflow.
| Parameter | Target Value | Causality / Troubleshooting Implication |
| Hydrazine Hydrate Eq. | 2.0 to 3.0 | Excess drives the equilibrium toward complete hydrazone formation. |
| KOH Equivalents | 3.0 to 4.0 | Required to neutralize the carboxylic acid and catalyze deprotonation. |
| Distillation Temp | 195°C - 200°C | Critical: If max temp plateaus at ~150°C, water is still present in the system. |
| Reaction Time (Reflux) | 3 - 4 hours | Ensures complete nitrogen extrusion. Premature quenching leaves unreacted hydrazone. |
| Expected Yield | 85% - 92% | Low yields typically result from incomplete water distillation or insufficient heating. |
| Product Melting Point | 49°C - 51°C | Depression indicates impurities (e.g., unreacted ketone or solvent retention)[6]. |
References
-
WebofPharma - Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [Link]
-
Wikipedia - Wolff–Kishner reduction (Huang-Minlon Modification)[Link]
-
BYJU'S - Wolff Kishner reduction mechanism [Link]
-
Lookchem - Cas 1821-12-1, 4-Phenylbutyric acid Properties[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 4-(4-Ethoxyphenyl)butanoic Acid
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when isolating high-purity arylalkanoic acids. 4-(4-Ethoxyphenyl)butanoic acid (CAS: 58472-30-3) is a highly valuable building block in drug development[1]. It is typically synthesized via the Friedel-Crafts acylation of phenetole with succinic anhydride, followed by a Clemmensen or catalytic reduction[2].
While the synthesis is robust, the crude product is often contaminated with unreacted starting materials, keto-acid intermediates (e.g., 4-(4-ethoxyphenyl)-4-oxobutanoic acid), and ortho-substituted regioisomers. This guide provides a self-validating, step-by-step troubleshooting framework designed to help you achieve >99% purity through mechanistically grounded techniques.
Purification Decision Tree
Figure 1: Decision tree and purification workflow for 4-(4-Ethoxyphenyl)butanoic acid.
Section 1: Acid-Base Extraction (The First Line of Defense)
Expert Insight: Before attempting advanced chromatography, you must exploit the intrinsic pKa (~4.5–5.0) of the butanoic acid moiety. By treating the crude mixture with a mild aqueous base, the target compound is deprotonated to form a highly water-soluble sodium carboxylate salt. Neutral organic impurities (such as unreacted phenetole or hydrocarbon byproducts) remain trapped in the organic phase and are easily discarded[3].
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Basic Extraction: Transfer to a separatory funnel and extract with an equal volume of 1M NaOH or saturated aqueous NaHCO₃. Repeat the aqueous extraction twice.
-
Washing: Combine the aqueous layers and wash once with fresh EtOAc to remove trace neutral impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~2.0. The purified carboxylic acid will precipitate.
-
Isolation: Collect the precipitated solid via vacuum filtration, wash with ice-cold water, and dry under a vacuum.
Troubleshooting & FAQs
Q: Why did my product form a stubborn emulsion during the basic extraction, and how do I break it? A: Emulsions are common when using NaHCO₃ due to the generation of CO₂ micro-bubbles, or because the amphiphilic carboxylate salt acts as a surfactant. Causality & Solution: To break the emulsion, add brine (saturated NaCl) to the aqueous phase. This increases the ionic strength of the water, decreasing the solubility of dissolved organic droplets and forcing the layers to separate. Alternatively, switch to 1M NaOH for the extraction to completely avoid CO₂ gas generation[3].
Q: During acidification, the product "oiled out" instead of precipitating as a filterable solid. Why? A: Oiling out occurs when the melting point of the crude acid is depressed by remaining impurities to a temperature below the ambient temperature of the aqueous solution. Solution: Do not attempt to filter the oil. Instead, extract the milky/oily aqueous mixture with fresh EtOAc, dry the organic layer over anhydrous Na₂SO₄, and concentrate it under reduced pressure to recover the crude solid.
Section 2: Recrystallization (Achieving >99% Purity)
Expert Insight: While acid-base extraction removes neutral compounds, it will not remove acidic impurities like the keto-acid intermediate or ortho-isomers. Recrystallization relies on the differential solubility lattices of these structurally similar molecules. Toluene or a 70:30 Ethanol/Water mixture are optimal solvents for arylbutanoic acids.
Step-by-Step Protocol:
-
Suspension: Place the dry, crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., Toluene).
-
Heating: Heat the suspension to a gentle boil on a hot plate.
-
Dissolution: Add hot solvent dropwise just until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed, then transfer it to an ice bath for 30 minutes to maximize yield.
-
Filtration: Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent.
Troubleshooting & FAQs
Q: The solution has cooled to room temperature, but no crystals have formed. What went wrong? A: The solution is likely supersaturated or lacks a physical nucleation site. Causality & Solution: Carboxylic acids can form highly stable supersaturated solutions. Induce nucleation by scratching the inner wall of the flask with a glass stirring rod (which creates micro-abrasions and localized high-energy sites for crystal growth) or by seeding the solution with a pure crystal of 4-(4-ethoxyphenyl)butanoic acid.
Section 3: Flash Chromatography (Resolving Stubborn Impurities)
Expert Insight: If recrystallization fails to remove co-crystallizing isomers, silica gel flash chromatography is required. However, carboxylic acids interact strongly with the mildly acidic silanol (Si-OH) groups on standard silica gel, leading to severe peak tailing and poor resolution. The addition of a volatile organic acid (0.1–1.0% v/v acetic acid or formic acid) to the mobile phase is critical. This modifier suppresses the ionization of the analyte and competitively binds to the silanol sites, allowing the target molecule to elute as a sharp, tight band[4].
Step-by-Step Protocol:
-
Solvent Preparation: Prepare a mobile phase of Hexane:EtOAc (80:20) containing exactly 1% v/v glacial acetic acid (AcOH).
-
Column Packing: Slurry-pack the silica gel column using the prepared acidic mobile phase.
-
Loading: Dry-load the sample onto a small amount of silica gel, or dissolve it in a minimal volume of the eluent and apply it to the column head.
-
Elution: Elute the column using a gradient from 20% to 40% EtOAc in Hexane (maintaining 1% AcOH throughout).
-
Recovery: Pool the fractions containing the pure product and evaporate under reduced pressure. Note: Residual acetic acid can be removed by co-evaporating with toluene.
Troubleshooting & FAQs
Q: My product is eluting as a broad, tailing band that co-elutes with impurities, even though they separated perfectly on my TLC plate. Why? A: Causality & Solution: You likely added acetic acid to your TLC developing chamber but forgot to add it to the bulk mobile phase used for the column. Without the acidic modifier in the column solvent, the carboxylic acid will continuously hydrogen-bond with the stationary phase and streak down the column[4]. Always ensure the modifier is present in both systems.
Quantitative Data Presentation
To assist in your analytical tracking and solvent selection, refer to the physicochemical and chromatographic parameters summarized below.
Table 1: Physicochemical & Chromatographic Properties of 4-(4-Ethoxyphenyl)butanoic acid
| Parameter | Value | Practical Implication |
| CAS Number | 58472-30-3[1] | Standard identifier for material sourcing. |
| Molecular Weight | 208.26 g/mol [1] | Required for precise molar equivalent calculations. |
| Estimated pKa | ~4.5 - 5.0 | Ensures complete deprotonation in pH > 8 solutions. |
| Aqueous Solubility (pH < 3) | Insoluble | Allows for precipitation during acid-base workup. |
| Aqueous Solubility (pH > 8) | Highly Soluble | Target compound partitions into water as a sodium salt. |
| TLC R_f (Hexane:EtOAc 7:3) | ~0.10 | Severe tailing; useless for reaction monitoring. |
| TLC R_f (Hexane:EtOAc 7:3 + 1% AcOH) | ~0.35 | Sharp, well-resolved spot; ideal for column chromatography. |
| Optimal Recrystallization Solvent | Toluene or aq. Ethanol (70:30) | Provides the steepest solubility curve vs. temperature. |
Sources
Technical Support Center: Purification of 4-(4-Ethoxyphenyl)butanoic Acid via Recrystallization
Welcome to the Technical Support Center for the isolation and purification of 4-(4-Ethoxyphenyl)butanoic acid. As a Senior Application Scientist, I have designed this portal to move beyond basic procedures, offering drug development professionals and synthetic chemists a deep dive into the thermodynamic and kinetic principles of crystallization.
Because 4-(4-ethoxyphenyl)butanoic acid is an amphiphilic molecule—featuring a lipophilic aromatic ether tail and a polar carboxylic acid head—it presents unique purification challenges such as "oiling out" and polymorph variability. This guide provides self-validating protocols, troubleshooting logic, and field-proven methodologies to ensure high-purity yields.
Part 1: Core Principles of Solvent Selection
The success of recrystallizing arylbutanoic acid derivatives relies entirely on manipulating the dielectric constant of the solvent system to exploit the molecule's solubility curve.
-
The Amphiphilic Challenge: The ethoxy group increases the molecule's solubility in non-polar organic solvents compared to standard 4-phenylbutanoic acid, while the carboxylic acid head maintains strong hydrogen-bonding capabilities.
-
Anti-Solvent Thermodynamics: A binary solvent system (e.g., Ethyl Acetate/Hexanes) is highly recommended. Ethyl acetate solvates both the polar head and non-polar tail. The controlled addition of hexanes (the anti-solvent) selectively decreases the solubility of the hydrophobic tail, driving the system into a state of supersaturation that forces nucleation.
-
Pre-Crystallization Workup: If your compound was synthesized via Friedel-Crafts acylation, Lewis acid catalysts (like aluminum chloride) will complex with the carboxylic acid. Attempting to recrystallize this complex directly will fail. A rigorous acidic aqueous quench is required to break the aluminum complex prior to organic extraction and subsequent crystallization[1].
Part 2: Troubleshooting Guides
Q: Why does my 4-(4-Ethoxyphenyl)butanoic acid "oil out" instead of forming crystals?
A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Because 4-(4-ethoxyphenyl)butanoic acid has a flexible aliphatic chain, its crystal lattice energy is relatively low. If the solvent system is too non-polar (e.g., excessive hexanes), the compound separates as an immiscible liquid phase before the temperature drops enough to induce solid crystallization.
-
The Fix: Reheat the mixture until it returns to a single homogeneous phase. Add 5–10% more of the "good" solvent (Ethyl Acetate) to increase the solubility threshold, then cool the flask very slowly. Adding a seed crystal exactly at the cloud point provides an immediate nucleation site, bypassing the oiling phase.
Q: I have no crystal formation even after cooling to 0°C. What went wrong?
A: Your solution is likely highly supersaturated but lacks the kinetic energy or surface defects required to initiate nucleation.
-
The Fix: Scratch the inside of the glass flask vigorously with a glass stirring rod. The micro-abrasions create high-energy surfaces that act as nucleation sites. Alternatively, you may have used too much primary solvent; boil off 20% of the solvent volume and attempt cooling again.
Q: Can I use water as a recrystallization solvent?
A: While water or aqueous benzene is sometimes utilized for shorter-chain or highly polar aryl acids (like 4-oxo-4-phenylbutanoic acid)[1], the ethoxy group in 4-(4-ethoxyphenyl)butanoic acid renders it highly lipophilic. It is practically insoluble in water, even at boiling temperatures. If a protic solvent is desired, use an Ethanol/Water gradient, where ethanol acts as the primary solvent.
Part 3: Experimental Workflows & Logic
Workflow and troubleshooting logic for the recrystallization of 4-(4-Ethoxyphenyl)butanoic acid.
Part 4: Self-Validating Experimental Protocols
The following protocol utilizes an Anti-Solvent methodology, which is the industry standard for purifying lipophilic aryl aliphatic acids[2].
Protocol: Ethyl Acetate / Hexanes Anti-Solvent Crystallization
Step 1: Primary Dissolution Place 10.0 g of crude 4-(4-ethoxyphenyl)butanoic acid in a 250 mL Erlenmeyer flask. Add boiling ethyl acetate in 5 mL increments (approx. 20–30 mL total) while swirling on a hot plate until the solid is completely dissolved.
-
Causality: Using the absolute minimum amount of hot solvent ensures the solution is at maximum saturation, which is critical for high recovery yields.
Step 2: In-Process Validation (Hot Filtration) Observe the boiling solution against a light source.
-
Validation Check: The solution must be perfectly transparent. If particulate matter or polymerized residues remain, perform a hot gravity filtration through fluted filter paper pre-warmed with hot ethyl acetate. If clear, proceed directly to Step 3.
Step 3: Anti-Solvent Titration While maintaining the solution near its boiling point, add hot hexanes dropwise using a Pasteur pipette. Continue addition until the solution becomes faintly turbid (the "cloud point").
-
Causality: The turbidity indicates that the dielectric constant of the mixture has dropped to the exact threshold where the compound can no longer remain fully solvated.
Step 4: System Reset Add 1 to 3 drops of hot ethyl acetate just until the turbidity clears.
-
Validation Check: The solution must transition from turbid to completely clear. This confirms the system is perfectly poised at the edge of supersaturation.
Step 5: Controlled Nucleation Remove the flask from the heat source. Place it on a cork ring (to insulate the bottom) and allow it to cool completely undisturbed to room temperature over 2 hours.
-
Causality: Slow, insulated cooling promotes the thermodynamic formation of a highly ordered crystal lattice. Rapid cooling traps impurities within the lattice and promotes amorphous precipitation.
Step 6: Isolation and Drying Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize precipitation. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold hexanes to displace any residual mother liquor. Dry the crystals in a vacuum oven at 40°C overnight to constant weight.
Part 5: Quantitative Data Presentation
Selecting the correct solvent system depends on the specific impurity profile of your crude batch. Use the table below to match your synthetic outcome with the optimal recrystallization environment.
Table 1: Comparison of Recrystallization Solvent Systems for Arylbutanoic Acids
| Solvent System | Typical Ratio (v/v) | Polarity Profile | Yield Expectation | Impurity Removal Profile | Best Used For |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Moderate to Non-polar | High (>85%) | Excellent | General purification; removing non-polar organic byproducts. |
| Ethanol / Water | 3:1 to 4:1 | Highly Polar | Moderate (70-80%) | Good | Removing inorganic salts or Lewis acid residues (e.g., AlCl₃)[1]. |
| Toluene | N/A (Neat) | Non-polar (Aromatic) | High (>90%) | Moderate | Removing highly polar organic impurities; requires high heat[2]. |
References
- Bodor, N. S. 4-phenylbutyric acid controlled-release formulations for therapeutic use. US Patent 20060045912A1. Google Patents.
- Welch, W. M. Process for preparing a 4,4-diphenylbutanoic acid derivative. US Patent 4777288A. Google Patents.
Sources
Technical Support Center: Troubleshooting Ethoxyphenylacetic Acid Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high conversion rates in the synthesis of ethoxyphenylacetic acid (often 4-ethoxyphenylacetic acid) is critical for downstream API manufacturing. Low yields typically stem from poor nucleophile generation, phase-transfer inefficiencies, or catalyst deactivation.
This guide provides field-proven diagnostics and self-validating protocols for the two primary synthetic routes: the Williamson Etherification of 4-hydroxyphenylacetic acid[1], and the Pd-Catalyzed Carbonylation of p-ethoxytoluene[2].
Diagnostic Workflow
Before altering your reagents, consult the diagnostic logic tree below to isolate the root cause of your stalled reactions.
Troubleshooting workflow for low conversion in ethoxyphenylacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: My Williamson etherification of 4-hydroxyphenylacetic acid using ethyl bromide is stalling at ~50% conversion. Why? Causality: The Williamson ether synthesis proceeds via an S_N2 mechanism, requiring a strong nucleophile[3]. 4-Hydroxyphenylacetic acid contains two acidic protons: the carboxylic acid (pKa ~4.3) and the phenol (pKa ~10). If your base concentration is only sufficient to deprotonate the carboxylic acid, the phenolic hydroxyl remains protonated and acts as a poor nucleophile, stalling the etherification[3]. Solution: You must use enough base to deprotonate both functional groups to form the highly nucleophilic phenoxide. Ensure a molar ratio of 4-hydroxyphenylacetic acid to sodium hydroxide of at least 1:2.4[1].
Q2: I switched to diethyl sulfate to improve yields, but I am isolating significant amounts of an esterified side-product. How do I prevent this? Causality: Diethyl sulfate is a highly aggressive alkylating agent. While the phenoxide is a better nucleophile than the carboxylate, excess diethyl sulfate or prolonged heating will drive the competitive alkylation of the carboxylate group, forming ethyl 4-ethoxyphenylacetate[1]. Solution: Strictly cap the molar ratio of 4-hydroxyphenylacetic acid to diethyl sulfate at 1:2.5, and maintain the reaction temperature at exactly 80°C[1]. If esterification persists, incorporate a mild alkaline hydrolysis step (6 N NaOH at 60°C for 2 hours) post-etherification to selectively cleave the ester back to the acid[2].
Q3: I am utilizing the Pd-catalyzed carbonylation of p-ethoxytoluene, but conversion to the intermediate ester is extremely low (<20%). What are the critical failure points? Causality: This advanced transition-metal route relies on the direct carbonylation of the C(sp3)-H bond. Low conversion is almost always tied to catalyst deactivation (Pd(Xantphos)Cl₂) due to oxygen ingress, or insufficient carbon monoxide mass transfer into the liquid phase[2]. Solution: Ensure the reaction is pressurized to exactly 10 atm of CO. Use 1 equivalent of di-tert-butyl peroxide as the oxidant and run the reaction at 120°C[2]. Purge the reactor thoroughly with inert gas prior to CO introduction to protect the sensitive Pd(II) catalyst.
Q4: During the final aqueous workup, I cannot get the ethoxyphenylacetic acid to partition cleanly into the organic phase, resulting in severe emulsions and yield loss. What is the correct protocol? Causality: Carboxylic acids are highly water-soluble in their deprotonated state. Furthermore, the ethoxy group adds amphiphilic character to the molecule, which stabilizes emulsions between the aqueous and organic layers during extraction[4]. Solution: Cool the mixture and strictly adjust the pH to 1 using 2 N hydrochloric acid[2]. This fully protonates the carboxylate, drastically reducing its water solubility and forcing it into the organic phase. If an emulsion persists, add brine to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a pad of Celite before using the separatory funnel[4].
Quantitative Reaction Parameters
To ensure reproducibility, synthesize your batches according to the optimized parameters summarized below. Deviation from these stoichiometric ratios is the leading cause of conversion failure.
| Synthesis Route | Reagents & Catalyst | Optimal Substrate:Reagent Molar Ratio | Temp (°C) | Time (h) | Expected Yield |
| Williamson (Ethyl Bromide) | 4-Hydroxyphenylacetic acid, EtBr, NaOH | 1 : 1.6 (EtBr) | 68 | 5 | ~85%[1] |
| Williamson (Diethyl Sulfate) | 4-Hydroxyphenylacetic acid, Diethyl sulfate, NaOH | 1 : 2.5 (DES) 1 : 2.4 (NaOH) | 80 | 5 | >90%[1] |
| Pd-Catalyzed Carbonylation | p-Ethoxytoluene, Ethanol, Pd(Xantphos)Cl₂, CO | 1 mol% Pd catalyst 1 eq Di-tert-butyl peroxide | 120 | 16 | ~91%[2] |
Self-Validating Experimental Protocols
Protocol A: Williamson Etherification via Diethyl Sulfate
This protocol utilizes an aggressive alkylating agent. The strict temperature and pH controls are designed to self-validate the reaction progress and prevent over-alkylation.
-
Base Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in an aqueous solution containing exactly 2.4 equivalents of sodium hydroxide[1].
-
Causality: This specific ratio ensures complete formation of the phenoxide nucleophile without creating a highly caustic environment that degrades the alkylating agent.
-
-
Heating: Heat the mixture to 80°C with continuous magnetic stirring[1].
-
Alkylation: Add 2.5 equivalents of diethyl sulfate dropwise[1].
-
Causality: Dropwise addition prevents thermal runaway and minimizes the competitive hydrolysis of diethyl sulfate by the aqueous base.
-
-
Reaction Monitoring: Stir the reaction at 80°C for 5 hours[1].
-
Self-Validation: Monitor conversion via TLC (Thin Layer Chromatography). The reaction is complete when the highly polar 4-hydroxyphenylacetic acid spot is fully consumed.
-
-
Protonation & Workup: Cool the reaction to room temperature. Carefully adjust the pH to 1 using 2 N HCl[2].
-
Self-Validation: Use pH indicator paper to confirm pH 1. The solution should become cloudy as the neutral 4-ethoxyphenylacetic acid precipitates out of the aqueous phase.
-
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Protocol B: Pd-Catalyzed Carbonylation of p-Ethoxytoluene
This protocol represents a modern C-H activation approach. Strict adherence to anaerobic conditions is required to maintain catalyst integrity.
-
Reaction Assembly: In a high-pressure reaction kettle, combine 2.04 g of p-ethoxytoluene, 46 mg of ethanol, 73 mg of di-tert-butyl peroxide (1 eq), and 3.8 mg of Pd(Xantphos)Cl₂ (1 mol%)[2].
-
Causality: Ethanol acts as the nucleophile to form the ester, while di-tert-butyl peroxide is the oxidant necessary to drive the C-H activation cycle[2].
-
-
Pressurization: Purge the vessel thoroughly with nitrogen gas to remove atmospheric oxygen. Introduce carbon monoxide to a pressure of 10 atm[2].
-
Carbonylation: Heat the sealed reaction to 120°C and stir continuously for 16 hours[2].
-
Intermediate Isolation: Cool the vessel to room temperature and safely discharge the excess CO gas in a fume hood. Purify the intermediate ethyl 4-ethoxyphenylacetate via column chromatography[2].
-
Hydrolysis: Dissolve the isolated ester in 1,4-dioxane. Add 6 N NaOH solution and heat to 60°C for 2 hours[2].
-
Self-Validation: The disappearance of the ester peak in GC/HPLC confirms complete hydrolysis to the carboxylate salt.
-
-
Final Isolation: Acidify the mixture to pH 1 with 2 N HCl, extract with ethyl acetate, and remove the solvent under reduced pressure to isolate the pure 4-ethoxyphenylacetic acid[2].
References
- Title: Synthesis of 4-Ethoxyphenylacetic Acid Source: Semantic Scholar URL
- Title: US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene Source: Google Patents URL
- Title: Technical Support Center: 2-(4-Ethoxyphenyl)
- Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL
Sources
Minimizing side reactions during 4-(4-Ethoxyphenyl)butanoic acid functionalization
Welcome to the Technical Support Center for 4-(4-ethoxyphenyl)butanoic acid . This bifunctional building block—featuring a terminal carboxylic acid and an electron-rich, ethoxy-substituted aromatic ring—is highly valuable in medicinal chemistry and drug discovery. However, its dual reactivity often leads to chemoselectivity issues.
As an Application Scientist, I have designed this troubleshooting guide to help you navigate the mechanistic pitfalls of this molecule. Below, you will find causality-driven FAQs, self-validating experimental protocols, and quantitative data to suppress common side reactions such as intramolecular cyclization, over-halogenation, and ether cleavage.
Section 1: Troubleshooting FAQs & Mechanistic Insights
Q1: During acyl chloride formation and subsequent amidation, my yield is low, and I isolate a major byproduct. NMR indicates a fused bicyclic system. What is happening? A: You are observing intramolecular Friedel-Crafts acylation . When 4-(4-ethoxyphenyl)butanoic acid is converted to a highly reactive acyl chloride (e.g., using SOCl₂ or oxalyl chloride) and exposed to heat or trace Lewis acids, the electrophilic acylium ion attacks the aromatic ring.
-
The Causality: The ethoxy group is a strong electron-donating group (EDG) via resonance. While it electronically favors electrophilic attack at the ortho positions (C3/C5), forming a ring there would require a highly strained 8-membered transition state. Instead, the favorable entropy and thermodynamic stability of forming a 6-membered ring drive the electrophilic attack to the C2 position (which is meta to the ethoxy group but ortho to the alkyl chain). This cyclization yields 7-ethoxy-1-tetralone ().
-
The Fix: Avoid harsh acyl chloride conditions. Switch to mild carbodiimide-based coupling reagents (like EDC·HCl) or uronium salts (like HATU) which activate the acid without generating the highly electrophilic acylium species prone to cyclization.
Q2: I switched to EDC·HCl for amide coupling to avoid tetralone formation, but the reaction stalls at 50% conversion. I see a new, stable byproduct on TLC. Why? A: You are encountering N-acylurea formation . EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is kinetically unstable. If the subsequent aminolysis is slow (e.g., due to a sterically hindered amine or high dilution), the O-acylisourea undergoes an irreversible, intramolecular O-to-N acyl migration to form an inactive N-acylurea dead-end product ().
-
The Fix: Introduce an additive like HOBt (1-hydroxybenzotriazole). HOBt acts as a super-nucleophile that rapidly intercepts the O-acylisourea before it can rearrange, forming a stable yet highly reactive OBt-active ester that cleanly undergoes aminolysis.
Q3: I am using strong acid to deprotect another part of my molecule, but mass spectrometry shows a loss of 28 Da (-C₂H₄). Is my ethoxy group degrading? A: Yes, you are causing acidic ether cleavage . Strong hydrohalic acids (like HBr or HI) or Lewis acids (like BBr₃) will protonate the ether oxygen, forming an oxonium ion. The conjugate base (e.g., Br⁻) then attacks the less hindered ethyl carbon via an S_N2 mechanism, cleaving the ether to yield a phenol and ethyl bromide ().
-
The Fix: Transition to non-nucleophilic acids. For example, use Trifluoroacetic acid (TFA) for Boc deprotections. TFA is acidic enough to remove protecting groups but its conjugate base lacks the strong nucleophilicity required to execute the S_N2 cleavage of the ethoxy group.
Section 2: Validated Experimental Protocols
Protocol A: Optimized Amide Coupling (Suppressing Tetralone and N-Acylurea)
This protocol utilizes EDC/HOBt to ensure high conversion while completely suppressing both intramolecular Friedel-Crafts cyclization and N-acylurea rearrangement.
-
Activation: Dissolve 4-(4-ethoxyphenyl)butanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere at 0 °C.
-
Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to control the exotherm. Stir at 0 °C for 30 minutes.
-
Self-Validation Step: Check the reaction by TLC (UV detection). You should observe the complete disappearance of the starting material and the formation of a distinct, lower- Rf spot corresponding to the OBt-active ester. Do not proceed until this intermediate is fully formed.
-
-
Aminolysis: Add the target amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise.
-
Completion: Allow the reaction to warm naturally to room temperature and stir for 4–6 hours until the OBt-ester spot is consumed.
-
Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted HOBt), and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Controlled Mono-Bromination of the Aromatic Ring
The ethoxy group strongly activates the ring, making over-bromination (di-substitution) a major risk. This protocol controls regioselectivity.
-
Preparation: Dissolve 4-(4-ethoxyphenyl)butanoic acid (1.0 eq) in anhydrous Acetonitrile (0.2 M) and cool strictly to -10 °C using an ice/salt bath.
-
Halogenation: Add N-Bromosuccinimide (NBS, 0.95 eq) in small portions over 1 hour.
-
Mechanistic Insight: Using a slight stoichiometric deficit of NBS (0.95 eq) and strict temperature control prevents the highly activated mono-bromo intermediate from undergoing a second electrophilic aromatic substitution to form the 3,5-dibromo impurity.
-
-
Quenching: Quench immediately with saturated aqueous Na₂S₂O₃ after 2 hours to neutralize any unreacted bromonium species before warming to room temperature.
Section 3: Quantitative Data Presentation
The following table summarizes the effect of coupling conditions on product distribution for 4-(4-ethoxyphenyl)butanoic acid functionalization.
| Coupling Reagent / Conditions | Additive | Target Amide Yield (%) | 7-Ethoxy-1-tetralone (%) | N-Acylurea Byproduct (%) |
| SOCl₂, reflux, then Amine | None | 15% | 80% | 0% |
| EDC·HCl, DCM, RT | None | 45% | < 2% | 45% |
| EDC·HCl, DMF, RT | HOBt | 92% | < 1% | < 1% |
| HATU, DMF, RT | DIPEA | 95% | < 1% | 0% |
Section 4: Reaction Pathway Visualizations
Pathway showing competitive intermolecular amidation versus intramolecular Friedel-Crafts cyclization.
HOBt intercepts O-acylisourea to prevent N-acylurea formation during EDC-mediated coupling.
References
-
Cui, D.-M., Kawamura, M., Shimada, S., & Tanaka, M. (2003). "Synthesis of 1-tetralones by intramolecular Friedel-Crafts reaction of 4-arylbutyric acids using Lewis acid catalysts." Tetrahedron Letters. Available at:[Link]
-
El-Faham, A., & Albericio, F. (2021). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. Available at:[Link]
-
Wang, Y., et al. (2020). "Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution." Green Chemistry. Available at:[Link]
Validation & Comparative
1H NMR Spectral Analysis of 4-(4-Ethoxyphenyl)butanoic Acid: A Comprehensive Comparison Guide
Structural verification is the cornerstone of robust pharmaceutical development. For functionalized aromatic building blocks like 4-(4-Ethoxyphenyl)butanoic acid (CAS: 58472-30-3)[1], 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. However, the accuracy of structural elucidation is highly dependent on the analytical parameters chosen by the spectroscopist.
This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) to help researchers optimize their spectral acquisition for this specific compound.
Solvent Effects: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent fundamentally alters the chemical shifts of labile protons and subtly perturbs the aliphatic and aromatic regions due to differences in solvent polarity, magnetic anisotropy, and hydrogen-bonding capabilities[2].
The Causality of Carboxylic Acid Chemical Shifts
In non-polar solvents like CDCl₃, carboxylic acids predominantly exist as hydrogen-bonded dimers. This dimerization causes the acidic proton (-COOH) to become highly deshielded, typically appearing as a broad, often obscured singlet around 11.0 ppm[3]. Furthermore, trace amounts of residual water in CDCl₃ can induce chemical exchange, further broadening this peak until it merges with the baseline.
Conversely, when utilizing a polar aprotic solvent like DMSO-d₆, the strong hydrogen-bond accepting ability of the sulfoxide oxygen disrupts the carboxylic acid dimers. The resulting solute-solvent hydrogen bonds yield a much sharper, highly reproducible, and further downfield-shifted signal (typically >12.0 ppm)[2].
Mechanism of solvent-dependent hydrogen bonding for carboxylic acids in CDCl3 vs. DMSO-d6.
Comparative Chemical Shift Data
The table below summarizes the expected quantitative 1H NMR chemical shifts for 4-(4-Ethoxyphenyl)butanoic acid across both solvents, based on structural analogs and established solvent-shift models[3],[2].
| Proton Assignment | Multiplicity | Expected Shift in CDCl₃ (ppm) | Expected Shift in DMSO-d₆ (ppm) |
| -COOH (Carboxylic) | Broad Singlet | ~ 11.00 | ~ 12.05 (Sharper) |
| Ar-H (ortho to alkyl) | Doublet (J ≈ 8.5 Hz) | 7.09 | 7.12 |
| Ar-H (ortho to ethoxy) | Doublet (J ≈ 8.5 Hz) | 6.82 | 6.85 |
| -O-CH₂- (Ethoxy) | Quartet (J ≈ 7.0 Hz) | 4.01 | 3.98 |
| C4-H₂ (Benzylic) | Triplet (J ≈ 7.5 Hz) | 2.60 | 2.55 |
| C2-H₂ (Alpha to COOH) | Triplet (J ≈ 7.5 Hz) | 2.35 | 2.25 |
| C3-H₂ (Middle chain) | Quintet (J ≈ 7.5 Hz) | 1.95 | 1.80 |
| -CH₃ (Ethoxy) | Triplet (J ≈ 7.0 Hz) | 1.39 | 1.32 |
Field Strength Resolution: 400 MHz vs. 600 MHz
The butanoic acid moiety in this compound presents a linear aliphatic chain (C4-C3-C2) coupled to an aromatic ring. The central C3 methylene protons appear as a quintet flanked closely by the C2 and C4 triplets.
The Causality of Magnetic Field Resolution
At lower field strengths (e.g., 300 MHz or 400 MHz), the chemical shift difference in Hertz ( Δν ) between the C2, C3, and C4 protons is relatively small compared to their scalar coupling constant ( J≈7.5 Hz). When the ratio Δν/J drops below 10, the spin system exhibits second-order strong coupling effects (often referred to as "roofing"). This causes the multiplets to distort, overlap, and complicate accurate integration.
Upgrading to a 600 MHz spectrometer increases the Δν (since chemical shift dispersion in Hz scales linearly with the magnetic field), pushing the system toward the first-order limit ( Δν/J>10 ).
-
400 MHz Performance: Adequate for routine identity checks, but the C3 quintet may show significant roofing toward the C2 and C4 signals.
-
600 MHz Performance: Provides baseline resolution of the C3 quintet, allowing for precise extraction of coupling constants and unambiguous confirmation of the intact carbon chain without overlapping artifacts.
Standardized Experimental Protocol
To ensure a self-validating system where the data inherently proves its own reliability, the following step-by-step methodology must be strictly adhered to during sample preparation and acquisition.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5 to 10 mg of 4-(4-Ethoxyphenyl)butanoic acid. Causality: Concentrations higher than 15 mg/mL can increase solution viscosity, leading to broader linewidths and loss of fine multiplet splitting.
-
Solvent Addition: Dissolve the compound in 0.6 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for -COOH visibility) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm), self-validating the chemical shift axis independent of temperature or concentration drifts.
-
Tube Preparation: Transfer the homogeneous solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm . Causality: A uniform solvent depth is critical for the spectrometer to achieve optimal magnetic field homogeneity (shimming).
-
Acquisition Parameters:
-
Set the relaxation delay (D1) to 2.0 seconds . Causality: This ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing that the peak integrals accurately reflect the stoichiometric ratio of the protons (e.g., exactly 3H for the ethoxy methyl group).
-
Acquire 16 to 64 scans depending on the exact concentration to achieve a Signal-to-Noise (S/N) ratio of >100:1.
-
Step-by-step workflow for high-resolution 1H NMR sample preparation and spectral acquisition.
References
-
4-(4-ethoxyphenyl)butanoic acid - Key Organics . Source: keyorganics.net. Available at:[1]
-
4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem . Source: nih.gov. Available at:[3]
-
1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts . Source: nih.gov. Available at:[2]
Sources
Comparative FTIR Analysis of 4-(4-Ethoxyphenyl)butanoic Acid: A Structural Validation Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology
Executive Summary
In pharmaceutical development and synthetic chemistry, verifying the structural integrity of intermediate compounds is a critical quality control step. 4-(4-Ethoxyphenyl)butanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a para-substituted ethoxy ether. This guide provides an in-depth, objective comparison of its Fourier Transform Infrared (FTIR) spectral signatures against structurally similar alternatives. By leveraging Attenuated Total Reflectance (ATR-FTIR) methodologies, researchers can establish a self-validating analytical workflow that eliminates sample preparation artifacts and ensures high-fidelity structural confirmation.
Mechanistic Spectral Signatures: Decoding the Molecule
As an application scientist, interpreting an FTIR spectrum requires moving beyond simple pattern matching to understanding the physical causality behind molecular vibrations. The infrared activity of 4-(4-Ethoxyphenyl)butanoic acid is driven by changes in the dipole moment across its distinct functional domains .
-
The Carboxylic Acid Dimerization: In the solid state, carboxylic acids do not exist as isolated monomers; they form tightly hydrogen-bonded dimers. This extensive intermolecular hydrogen bonding weakens the O-H bond, causing its stretching frequency to broaden massively across the 3300–2500 cm⁻¹ range. Consequently, the C=O stretching frequency is also shifted downward to approximately 1710 cm⁻¹ due to the electron-withdrawing effect of the hydrogen bond on the carbonyl oxygen.
-
The Aryl Alkyl Ether (Ethoxy Group): The presence of the ethoxy group is the primary differentiator for this compound. Aryl alkyl ethers exhibit two intense C-O-C stretching bands. The asymmetric stretch occurs at a higher frequency (~1245 cm⁻¹ ) because the sp² hybridized aromatic carbon shortens and strengthens the C-O bond via resonance. The symmetric stretch appears lower, around ~1045 cm⁻¹ .
-
Aromatic Framework: The para-disubstitution of the benzene ring restricts the out-of-plane C-H bending, resulting in a highly characteristic, sharp peak at ~820 cm⁻¹ .
Comparative FTIR Performance Data
To objectively validate 4-(4-Ethoxyphenyl)butanoic acid, it must be benchmarked against structural analogs. The table below compares its quantitative spectral data against 4-Phenylbutanoic acid (4-PBA) (which lacks the ether group) and 4-(4-Hydroxyphenyl)butanoic acid (which substitutes the ether for a phenol).
| Functional Group / Vibration | 4-(4-Ethoxyphenyl)butanoic acid | 4-Phenylbutanoic acid (4-PBA) | 4-(4-Hydroxyphenyl)butanoic acid | Diagnostic Significance |
| O-H Stretch (Acid) | 3300–2500 cm⁻¹ (Broad) | 3300–2500 cm⁻¹ (Broad) | 3300–2500 cm⁻¹ (Broad) | Confirms presence of the terminal butanoic acid chain in all three. |
| O-H Stretch (Phenol) | Absent | Absent | ~3350 cm⁻¹ (Sharp/Broad overlap) | Differentiates the phenolic analog from the ether and alkane. |
| C=O Stretch | ~1710 cm⁻¹ (Strong) | ~1710 cm⁻¹ (Strong) | ~1710 cm⁻¹ (Strong) | Validates the carboxylic acid dimer state. |
| C-O-C Asymmetric Stretch | ~1245 cm⁻¹ (Strong) | Absent | Absent | Key identifier for the aryl alkyl ether (ethoxy) group. |
| C-O-C Symmetric Stretch | ~1045 cm⁻¹ (Medium) | Absent | Absent | Confirms the aliphatic portion of the ether. |
| Phenolic C-O Stretch | Absent | Absent | ~1220 cm⁻¹ | Distinguishes phenol from the ethoxy ether. |
| Aromatic C-H Out-of-Plane | ~820 cm⁻¹ (1 adjacent H) | ~750 & ~700 cm⁻¹ (5 adjacent H) | ~820 cm⁻¹ (1 adjacent H) | Differentiates para-substitution from mono-substitution . |
Experimental Methodology: The ATR-FTIR Advantage
Historically, solid compounds were analyzed using Potassium Bromide (KBr) transmission pellets. However, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H peak at ~3400 cm⁻¹, which directly overlaps with and obscures the critical carboxylic acid O-H stretch.
To ensure a self-validating system , modern workflows mandate the use of Attenuated Total Reflectance (ATR-FTIR) equipped with a monolithic diamond crystal . ATR requires zero sample preparation, eliminating moisture artifacts and preserving the true polymorphic state of the drug intermediate.
Step-by-Step ATR-FTIR Protocol
-
Crystal Decontamination: Clean the diamond ATR crystal and the pressure anvil using a lint-free wipe saturated with highly volatile solvent (e.g., Isopropyl alcohol or Acetone). Allow to evaporate completely.
-
Background Acquisition: Run a background scan (typically 32 scans at 4 cm⁻¹ resolution) on the empty crystal. Causality: This establishes an environmental baseline, mathematically removing ambient CO₂ and water vapor from the final spectrum.
-
Sample Application: Deposit approximately 2–5 mg of 4-(4-Ethoxyphenyl)butanoic acid powder directly onto the center of the diamond crystal.
-
Anvil Engagement: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave generated in ATR only penetrates ~1-2 micrometers into the sample . Intimate optical contact is mandatory for a high signal-to-noise ratio.
-
Spectral Acquisition: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Post-Processing: Apply an ATR-correction algorithm to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra compared to transmission).
Analytical Workflow Visualization
The following logical workflow ensures that the spectral data gathered is structurally accurate and free from environmental contamination.
Figure 1: Self-validating ATR-FTIR analytical workflow for structural verification.
Quality Control & Self-Validating Systems
Trustworthiness in analytical chemistry relies on data that can prove its own validity. Before confirming the identity of 4-(4-Ethoxyphenyl)butanoic acid, the operator must validate the spectrum:
-
The 2350 cm⁻¹ Check: Look for sharp doublet peaks around 2350 cm⁻¹. If present, atmospheric CO₂ levels changed between the background and sample scans. The background must be re-run.
-
The Baseline Check: The baseline at 3800 cm⁻¹ and 2000 cm⁻¹ should be flat and near 0% absorbance (or 100% transmittance). A sloped baseline indicates poor contact with the ATR crystal or severe light scattering, requiring re-application of the pressure anvil.
-
Peak Ratio Verification: The intensity of the C=O stretch (~1710 cm⁻¹) should be roughly proportional to the C-O-C asymmetric stretch (~1245 cm⁻¹). Severe deviations may indicate compound degradation (e.g., esterification or ether cleavage).
References
-
LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from:[Link]
-
University of Babylon. IR Spectroscopy of Hydrocarbons. Retrieved from:[Link]
-
National Institute of Standards and Technology (NIST). Benzenebutanoic acid (4-Phenylbutanoic acid) IR Spectrum. Retrieved from:[Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from:[Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from:[Link]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Ethoxyphenyl)butanoic acid
Comprehensive Safety and Operational Guide for Handling 4-(4-Ethoxyphenyl)butanoic Acid
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a robust, self-validating framework for handling 4-(4-Ethoxyphenyl)butanoic acid (CAS: 58472-30-3). This guide transcends basic safety data by explaining the mechanistic reasoning behind each logistical and protective choice, ensuring your laboratory operations are both safe and scientifically sound.
Mechanistic Hazard Profile
4-(4-Ethoxyphenyl)butanoic acid is a frequently utilized as a structural building block in active pharmaceutical ingredient (API) synthesis[1]. While it is a stable compound, its molecular structure dictates specific handling precautions.
The molecule features a lipophilic ethoxyphenyl tail and a hydrophilic butanoic acid head. This amphiphilic nature enhances its cellular permeability; if the acidic moiety contacts the skin or mucous membranes, it can rapidly penetrate the lipid bilayer, causing localized pH drops and 2[2]. Furthermore, as a finely divided solid, it poses a significant 3 if aerosolized into dust[3].
Required Personal Protective Equipment (PPE) Matrix
To mitigate these hazards, a strict barrier protection system must be employed. The following table outlines the quantitative and categorical PPE requirements, grounded in the compound's physicochemical properties.
| Hazard Vector | Required PPE | Material Specification | Mechanistic Justification |
| Ocular | Safety Goggles | ANSI Z87.1 / EN166 compliant | Prevents acidic dust from dissolving in corneal fluid, which would cause 4[4]. |
| Dermal (Hands) | Chemical Gloves | Nitrile (≥0.11 mm thickness) | Nitrile offers excellent resistance to organic acids and prevents the 3 of the ethoxyphenyl group[3]. |
| Dermal (Body) | Lab Coat | Cotton/Polyester blend | Provides a physical barrier against 5 on personal clothing[5]. |
| Respiratory | Particulate Respirator | N95 or P100 (if outside hood) | Mitigates inhalation of fine crystalline dust which can severely . |
Standard Operating Procedure: Handling & Weighing
Caption: Workflow for the safe handling and weighing of 4-(4-Ethoxyphenyl)butanoic acid.
Step-by-Step Methodology:
-
Environmental Controls: Always handle the compound inside a certified chemical fume hood with a 5[5]. Causality: This directional airflow prevents aerosolized powders from entering the operator's breathing zone.
-
Static Mitigation: Use an anti-static weighing boat. Organic powders easily accumulate static charge, which can cause the powder to aggressively repel from the spatula and disperse into the air.
-
Transfer: Transfer the solid using a clean, dry stainless steel or PTFE spatula.
-
Solubilization: If dissolving the acid (e.g., in DMSO or ethanol for biological assays), add the solvent slowly down the side of the vessel. Causality: Rapid addition can displace air violently, ejecting acidic particulates before they dissolve.
-
Self-Validating Decontamination: Wipe down the analytical balance and fume hood surfaces first with a damp disposable towel, followed by a 70% ethanol wipe. Self-Validation: The water removes the water-soluble acidic components, while the ethanol ensures the complete dissolution and removal of any remaining lipophilic ethoxyphenyl residues, leaving a visually streak-free, decontaminated surface.
Emergency Logistics: Spill Response & Disposal Plan
Organic acids require specific neutralization and containment protocols to prevent environmental contamination and personnel exposure[6].
Caption: Decision tree for 4-(4-Ethoxyphenyl)butanoic acid spill containment and disposal.
Step-by-Step Spill Protocol:
-
Assessment & Containment: Determine if the spill is solid powder or dissolved in a solvent. Never dry sweep a solid spill , as this generates 4[4]. Instead, gently cover the powder with damp absorbent paper.
-
Neutralization (Self-Validating): If the acid is dissolved in a solvent and spilled, neutralize the area cautiously with a mild base such as 7[7]. Self-Validation: The cessation of effervescence (bubbling) visually confirms that the acid has been fully neutralized, ensuring the area is safe to wipe.
-
Collection: Use a non-sparking tool to scoop the absorbed material into a chemically resistant, sealable hazardous waste container (e.g., an7)[7].
-
Disposal: Label the container explicitly as "Hazardous Waste: Solid Organic Acid (4-(4-Ethoxyphenyl)butanoic acid)". Ensure it is 5 to prevent exothermic reactions[5]. Route to your institutional Environmental Health and Safety (EHS) department for proper incineration.
References
- Key Organics. "4-(4-ethoxyphenyl)butanoic acid".
- Sigma-Aldrich. "4-Phenylbutyric acid 99 1821-12-1".
- AK Scientific, Inc. "2-Oxo-4-phenylbutanoic acid".
- Peptide.com.
- Cornell University. "Chapter 8 - Chemical Hazards - Environment, Health and Safety".
- PMC - NIH. "Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA)
- Agilent.
- Alliance Chemical. "Chemical Storage Safety: Acids, Bases & Solvents Best Practices".
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. peptide.com [peptide.com]
- 5. Chapter 8 - Chemical Hazards [ehs.cornell.edu]
- 6. agilent.com [agilent.com]
- 7. alliancechemical.com [alliancechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
